(2,4-Dipropoxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,4-dipropoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584904 | |
| Record name | (2,4-Dipropoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150145-25-8 | |
| Record name | (2,4-Dipropoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2,4-Dipropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of (2,4-Dipropoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis is presented as a three-step process, commencing with the commercially available 1,3-dipropoxybenzene. Each step is detailed with specific experimental procedures, and the expected quantitative data is summarized for clarity.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Electrophilic Bromination: 1,3-Dipropoxybenzene is first subjected to regioselective bromination to yield 1-bromo-2,4-dipropoxybenzene.
-
Grignard Reagent Formation: The resulting aryl bromide is then converted into the corresponding Grignard reagent, (2,4-Dipropoxyphenyl)magnesium bromide.
-
Borylation and Hydrolysis: Finally, the Grignard reagent is reacted with a trialkyl borate followed by acidic hydrolysis to afford the target this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 1,3-Dipropoxybenzene | 1-Bromo-2,4-dipropoxybenzene | 194.27 (Reactant) / 273.16 (Product) | 85-95 | >95 |
| 2 | 1-Bromo-2,4-dipropoxybenzene | (2,4-Dipropoxyphenyl)magnesium bromide | 273.16 (Reactant) / 297.47 (Product) | 90-98 (in solution) | N/A |
| 3 | (2,4-Dipropoxyphenyl)magnesium bromide | This compound | 297.47 (Reactant) / 238.09 (Product) | 70-85 | >98 |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,4-dipropoxybenzene
This procedure details the regioselective bromination of 1,3-dipropoxybenzene using N-bromosuccinimide (NBS). The two alkoxy groups are ortho, para-directing, and the bulky propoxy group at position 1 sterically hinders the 2-position, while the propoxy group at position 3 strongly activates the 4-position, leading to the desired regioselectivity.
Materials:
-
1,3-Dipropoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,3-dipropoxybenzene (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2,4-dipropoxybenzene as a colorless oil.
Step 2: Formation of (2,4-Dipropoxyphenyl)magnesium bromide (Grignard Reagent)
This protocol describes the preparation of the Grignard reagent from 1-bromo-2,4-dipropoxybenzene. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by moisture.
Materials:
-
1-Bromo-2,4-dipropoxybenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Assemble the apparatus and flush with a stream of inert gas.
-
Add a small crystal of iodine to the magnesium turnings.
-
In a separate, dry dropping funnel, prepare a solution of 1-bromo-2,4-dipropoxybenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of (2,4-Dipropoxyphenyl)magnesium bromide is used directly in the next step.
Step 3: Synthesis of this compound
This final step involves the reaction of the freshly prepared Grignard reagent with triisopropyl borate, followed by acidic work-up to yield the desired boronic acid.
Materials:
-
Solution of (2,4-Dipropoxyphenyl)magnesium bromide in THF (from Step 2)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared solution of (2,4-Dipropoxyphenyl)magnesium bromide (from Step 2) to -78 °C in a dry ice/acetone bath.
-
In a dropping funnel, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield a white solid.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations in the synthesis of this compound.
(2,4-Dipropoxyphenyl)boronic acid CAS number and identifiers
An In-depth Technical Guide to (2,4-Dipropoxyphenyl)boronic acid
This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, structural properties, and the broader context of boronic acids in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery.
Compound Identification
This compound is an aromatic organic compound containing a boronic acid functional group. This moiety is of significant interest in medicinal chemistry and organic synthesis.
| Identifier | Value |
| CAS Number | 150145-25-8[1] |
| Chemical Name | This compound[1] |
| Synonyms | 2,4-Dipropoxyphenylboronic acid[1] |
| Molecular Formula | C₁₂H₁₉BO₄[2] |
| Molecular Weight | 238.08 g/mol [2] |
Physicochemical and Crystallographic Data
The structural properties of this compound have been characterized by X-ray crystallography. The compound exists as a centrosymmetric hydrogen-bonded dimer in its crystal form.[2][3] These dimers are further linked by C—H⋯O hydrogen bonds, creating an infinite zigzag chain structure.[2][3]
The table below summarizes the key crystallographic data.
| Parameter | Value |
| Crystal System | Triclinic[2] |
| Space Group | P-1[2] |
| a | 7.9630 (9) Å[2] |
| b | 8.8014 (12) Å[2] |
| c | 9.3182 (13) Å[2] |
| α | 101.585 (11)°[2] |
| β | 91.924 (10)°[2] |
| γ | 90.826 (10)°[2] |
| Volume (V) | 639.26 (15) ų[2] |
| Z | 2[2] |
| Temperature (T) | 100 K[2] |
Experimental Protocols
The following outlines the methodology used for the single-crystal X-ray diffraction analysis of this compound.[2]
Data Collection:
-
Instrument: Bruker APEXII CCD diffractometer.[2]
-
Radiation: Mo Kα radiation.[2]
-
Absorption Correction: A multi-scan method (SORTAV) was applied.[2]
Structure Solution and Refinement:
-
Programs Used: The structure was solved using SHELXS97 and refined with SHELXS97.[2]
-
Molecular Graphics: DIAMOND software was used for molecular graphics generation.[2]
-
Publication Material: The software PLATON was used to prepare material for publication.[2]
-
Refinement Details:
Synthetic Pathways for Aryl Boronic Acids
Aryl boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] A common and general method for their preparation involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.
Caption: Generalized workflow for the synthesis of aryl boronic acids.
Role in Drug Discovery and Development
The boronic acid functional group is a key pharmacophore in modern medicinal chemistry. Its importance stems from its unique ability to form reversible covalent bonds with diols, including the hydroxyl groups of serine residues found in the active sites of many enzymes.[6][7] This interaction makes boronic acid derivatives potent inhibitors of enzymes like proteases and esterases.[6]
The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[7] The boron atom in Bortezomib interacts with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to cell cycle disruption and apoptosis in cancer cells.[6] This mechanism highlights the potential of incorporating the boronic acid moiety into novel therapeutic agents.
Caption: Mechanism of boronic acid as a serine protease inhibitor.
References
- 1. 2,4-DIPROPOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2,4-Dipropoxyphen-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of (2,4-Dipropoxyphenyl)boronic acid
This guide provides an overview of the chemical properties of (2,4-Dipropoxyphenyl)boronic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development.
Molecular Profile
This compound is an organic compound with significant potential in various chemical syntheses. A clear understanding of its molecular weight and formula is fundamental for its application in experimental research.
| Property | Value |
| Molecular Formula | C12H19BO4[1] |
| Molecular Weight | 238.09 g/mol [1] |
Experimental Protocols
The determination of the molecular weight of this compound is based on its chemical formula. The process involves the summation of the atomic weights of each constituent atom.
Methodology for Molecular Weight Calculation:
-
Identify the elements present: The chemical formula C12H19BO4 indicates the presence of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O).[1]
-
Determine the number of atoms for each element: The formula shows 12 Carbon atoms, 19 Hydrogen atoms, 1 Boron atom, and 4 Oxygen atoms.
-
Ascertain the atomic weight of each element:
-
Carbon (C): ~12.01 g/mol
-
Hydrogen (H): ~1.008 g/mol
-
Boron (B): ~10.81 g/mol
-
Oxygen (O): ~16.00 g/mol
-
-
Calculate the total weight for each element:
-
Carbon: 12 * 12.01 = 144.12 g/mol
-
Hydrogen: 19 * 1.008 = 19.152 g/mol
-
Boron: 1 * 10.81 = 10.81 g/mol
-
Oxygen: 4 * 16.00 = 64.00 g/mol
-
-
Sum the weights to find the molecular weight:
-
144.12 + 19.152 + 10.81 + 64.00 = 238.082 g/mol
-
The calculated molecular weight is approximately 238.09 g/mol .
Diagrammatic Representation
The logical workflow for determining the molecular weight of this compound is illustrated below.
References
Solubility of (2,4-Dipropoxyphenyl)boronic Acid in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2,4-Dipropoxyphenyl)boronic acid in common laboratory solvents. A thorough review of current scientific literature reveals a lack of specific quantitative solubility data for this particular compound. This is not uncommon for specialized boronic acids.[1][2][3][4] Therefore, this guide presents solubility data for structurally analogous compounds to provide a predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉BO₄ | [5][6] |
| Molecular Weight | 238.09 g/mol | [6] |
| CAS Number | 150145-25-8 | [6] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, Inert atmosphere | [6] |
Expected Solubility Trends
In the absence of specific data for this compound, its solubility can be estimated by examining structurally similar compounds. Arylboronic acids, in general, exhibit a range of solubilities depending on the nature of the substituents on the aromatic ring and the polarity of the solvent.[1][7][8][9]
The presence of two propoxy groups on the phenyl ring of this compound is expected to increase its lipophilicity compared to the parent phenylboronic acid. Generally, the introduction of alkoxy groups into a phenylboronic acid ring increases its solubility in most organic solvents.[1][7] Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9] It is therefore anticipated that this compound will be soluble in polar aprotic solvents such as acetone, 3-pentanone, and chloroform, and will likely have low solubility in nonpolar solvents like methylcyclohexane and water.
Solubility Data of Analogous Compounds
The following tables summarize the quantitative solubility of various isomers of isobutoxyphenylboronic acid and phenylboronic acid in a range of organic solvents. This data can serve as a valuable reference for estimating the solubility of this compound. The data is presented as the mole fraction (x) of the solute at various temperatures.
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers [1]
| Solvent | Temperature (K) | o-isobutoxyphenylboronic acid (Mole Fraction, x) | m-isobutoxyphenylboronic acid (Mole Fraction, x) | p-isobutoxyphenylboronic acid (Mole Fraction, x) |
| Chloroform | 295.15 | 0.103 | 0.021 | 0.017 |
| 305.15 | 0.165 | 0.035 | 0.028 | |
| 315.15 | 0.258 | 0.058 | 0.046 | |
| 3-Pentanone | 295.15 | 0.231 | 0.048 | 0.041 |
| 305.15 | 0.325 | 0.075 | 0.065 | |
| 315.15 | 0.449 | 0.116 | 0.101 | |
| Acetone | 295.15 | 0.287 | 0.071 | 0.062 |
| 305.15 | 0.394 | 0.107 | 0.094 | |
| 315.15 | 0.529 | 0.158 | 0.140 | |
| Dipropyl ether | 295.15 | 0.019 | 0.004 | 0.003 |
| 305.15 | 0.031 | 0.007 | 0.006 | |
| 315.15 | 0.050 | 0.012 | 0.010 | |
| Methylcyclohexane | 295.15 | 0.002 | <0.001 | <0.001 |
| 305.15 | 0.003 | <0.001 | <0.001 | |
| 315.15 | 0.005 | 0.001 | 0.001 |
Table 2: Solubility of Phenylboronic Acid [8]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 295.15 | 0.038 |
| 305.15 | 0.055 | |
| 315.15 | 0.078 | |
| 3-Pentanone | 295.15 | 0.254 |
| 305.15 | 0.320 | |
| 315.15 | 0.396 | |
| Acetone | 295.15 | 0.324 |
| 305.15 | 0.395 | |
| 315.15 | 0.474 | |
| Dipropyl ether | 295.15 | 0.187 |
| 305.15 | 0.246 | |
| 315.15 | 0.315 | |
| Methylcyclohexane | 295.15 | <0.001 |
| 305.15 | 0.001 | |
| 315.15 | 0.002 |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental protocols should be followed. The dynamic method and the shake-flask method are two common and reliable techniques.
Dynamic Method (Turbidity Measurement)
This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][7][8][9]
Principle: A suspension of the boronic acid in a solvent is heated at a constant rate. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostat bath with controlled heating
-
Luminance probe or laser beam for turbidity detection
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. The point of complete dissolution is identified by a sharp increase in light transmittance.
-
Data Collection: The temperature at which the solution becomes clear is recorded. This procedure is repeated for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[1]
Thermodynamic Solubility (Shake-Flask Method)
This is a robust and widely accepted protocol for determining the equilibrium solubility of a substance.[2]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus:
-
Constant temperature shaker bath
-
Flasks with low-adsorption properties
-
Validated analytical method (e.g., HPLC-UV, GC)
-
Syringe filters
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.[2]
-
Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[2][3]
-
Phase Separation: Allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot using a syringe filter compatible with the solvent. Analyze the concentration of the dissolved boronic acid in the filtrate using a validated analytical method.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for its estimation based on analogous compounds. The provided experimental protocols offer robust methods for researchers to determine precise solubility data in their laboratories. A thorough understanding of the solubility of this compound is essential for its effective use in organic synthesis, purification, and formulation development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 150145-25-8|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
Spectroscopic and Structural Analysis of (2,4-Dialkoxyphenyl)boronic Acids: A Technical Guide
Introduction: This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for arylboronic acids, with a specific focus on the (2,4-dialkoxyphenyl) substitution pattern. Due to the limited availability of published experimental NMR data for (2,4-Dipropoxyphenyl)boronic acid, this document will utilize the closely related and well-characterized (2,4-Dimethoxyphenyl)boronic acid as a representative analogue. The principles and methodologies described herein are directly applicable to researchers, scientists, and drug development professionals working with this class of compounds. This guide presents tabulated NMR data, detailed experimental protocols, and logical workflow diagrams to facilitate a comprehensive understanding of the spectroscopic and structural characteristics of these important chemical entities.
NMR Data Presentation
The 1H and 13C NMR data for the representative compound, (2,4-Dimethoxyphenyl)boronic acid, are summarized below. These tables provide a clear and structured presentation of chemical shifts (δ), signal multiplicities, coupling constants (J), and assignments, allowing for easy interpretation and comparison.
Table 1: 1H NMR Data for (2,4-Dimethoxyphenyl)boronic acid
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.65 | d | 8.4 | H-6 |
| 6.55 | dd | 8.4, 2.4 | H-5 |
| 6.48 | d | 2.4 | H-3 |
| 3.86 | s | - | OCH3 (at C-4) |
| 3.82 | s | - | OCH3 (at C-2) |
| 8.0 (broad s) | s | - | B(OH)2 |
Table 2: 13C NMR Data for (2,4-Dimethoxyphenyl)boronic acid
| Chemical Shift (ppm) | Assignment |
| 165.2 | C-2 |
| 163.8 | C-4 |
| 137.5 | C-6 |
| 106.2 | C-5 |
| 98.4 | C-3 |
| 56.1 | OCH3 (at C-4) |
| 55.8 | OCH3 (at C-2) |
| Note: The carbon atom attached to the boron (C-1) is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus. |
Experimental Protocols
The acquisition of high-quality NMR spectra for arylboronic acids requires careful consideration of the experimental conditions to overcome challenges such as poor solubility and the tendency to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.
2.1. Sample Preparation
A representative protocol for preparing an NMR sample of an arylboronic acid is as follows:
-
Dissolution: Approximately 5-10 mg of the arylboronic acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are often preferred solvents. Methanol-d4 can be particularly effective in breaking up the boroxine trimers that boronic acids tend to form.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2.2. NMR Data Acquisition
NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
1H NMR: Standard acquisition parameters are generally sufficient. The spectral width is typically set from -2 to 12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
13C NMR: A proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 200 ppm. A larger number of scans is usually required to obtain a good signal-to-noise ratio.
Mandatory Visualizations
3.1. Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
3.2. General Workflow for NMR Analysis
The logical workflow for the characterization of an arylboronic acid using NMR spectroscopy is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of NMR analysis for arylboronic acids.
(2,4-Dipropoxyphenyl)boronic acid: A Technical Guide to Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of (2,4-Dipropoxyphenyl)boronic acid. This valuable reagent is of significant interest to researchers in medicinal chemistry and materials science due to its utility in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.
Commercial Availability and Suppliers
This compound, identified by the CAS number 150145-25-8 , is available from a range of specialized chemical suppliers. While the product may be offered under different catalog numbers and with varying purity levels, the following companies are key sources for this compound. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| BLD Pharm | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | Storage conditions: Inert atmosphere, 2-8°C.[1] |
| ECHO CHEMICAL CO., LTD. | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | Marketed under the TITAN brand.[2] |
| Cnsreagents | 150145-25-8 | C₁₂H₁₉BO₄ | 238.092 | Purity of >=95% is indicated. |
| Bide Pharmatech | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | --- |
| Chem-Impex | 150145-25-8 | C₁₂H₁₉BO₄ | 238.09 | --- |
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 150145-25-8 |
| Molecular Formula | C₁₂H₁₉BO₄ |
| Molecular Weight | 238.09 g/mol |
| Purity | ≥95% to ≥98% (Varies by supplier) |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile building block, most notably employed in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules and functional materials.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for use with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable phosphine ligand) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture via syringe. If a biphasic system is used, add the degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow of a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Logical workflow for a Suzuki-Miyaura cross-coupling experiment.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura reaction.
References
A Technical Guide to Substituted Phenylboronic Acids: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, makes them valuable tools for a wide range of biological applications.[1][2][3] This guide provides an in-depth overview of the key literature and reviews on substituted phenylboronic acids, with a focus on their synthesis, characterization, and applications as enzyme inhibitors and in drug delivery systems.
Synthesis of Substituted Phenylboronic Acids
The most prevalent and versatile method for the synthesis of substituted phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a phenylboronic acid) and an organohalide. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
General Suzuki-Miyaura Coupling Reaction
The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.
Table 1: Common Components and Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Role |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences its reactivity |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes the reactants and catalyst |
Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid
This protocol describes the synthesis of 3-aminophenylboronic acid, a common building block in the development of therapeutic agents. The synthesis involves the reaction of 3-nitrobenzophenone with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by reduction of the nitro group.[8]
Materials:
-
3-Nitrobenzophenone
-
Bis(pinacolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask, add 3-nitrobenzophenone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(OAc)₂ (3 mol%), and KOAc (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water to quench the reaction.
-
Acidify the mixture with HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting 3-nitrophenylboronic acid pinacol ester is then reduced to 3-aminophenylboronic acid using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride.
-
The final product is purified by recrystallization or column chromatography.
Characterization of Substituted Phenylboronic Acids
A key technique for the characterization of boronic acids and their derivatives is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11][12][13] The chemical shift of the boron atom provides valuable information about its coordination environment (trigonal vs. tetrahedral), which is crucial for understanding the interaction of boronic acids with diols.
Experimental Protocol: ¹¹B NMR Characterization
Sample Preparation:
-
Dissolve the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
For studying diol interactions, a solution of the diol is added to the boronic acid solution.
-
The pH of the solution should be carefully controlled, as the binding of boronic acids to diols is pH-dependent.
NMR Acquisition:
-
Acquire the ¹¹B NMR spectrum on a spectrometer equipped with a boron-observe probe.
-
Use a quartz NMR tube to minimize background signals from borosilicate glass.[11]
-
The chemical shifts are typically referenced to BF₃·OEt₂.
Data Analysis:
-
The chemical shift of the boron signal will indicate the nature of the boron species. Trigonal boronic acids typically resonate around 28-30 ppm, while tetrahedral boronate esters resonate at lower chemical shifts (around 5-9 ppm).
-
The integration of the signals can be used to determine the equilibrium constants for the binding of boronic acids to diols.[10][12]
Applications in Drug Development
Substituted phenylboronic acids have shown great promise as therapeutic agents, particularly as enzyme inhibitors.[14][15][16][17][18][19][20] Their ability to form a stable, reversible covalent bond with the catalytic serine residue in serine proteases makes them potent inhibitors of this class of enzymes.
Phenylboronic Acids as β-Lactamase Inhibitors
β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. Phenylboronic acids have been extensively studied as inhibitors of these enzymes, with several compounds showing potent activity.
Table 2: Inhibitory Activity of Substituted Phenylboronic Acids against β-Lactamases
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| 3-Nitrophenylboronic acid | AmpC | - | 1300 | [15] |
| 4-Carboxyphenylboronic acid | AmpC | - | 2600 | [15] |
| Compound 11 (a 4-carboxy derivative) | AmpC | - | 26 | [15] |
| 3-Azidomethylphenyl boronic acid | KPC-2 | - | 2300 | [14] |
| 3-Azidomethylphenyl boronic acid | AmpC | - | 700 | [14] |
| Compound 5 (a triazole derivative) | KPC-2 | - | 730 | [14] |
| Compound 10a (a triazole derivative) | AmpC | - | 140 | [14] |
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a general procedure for determining the inhibitory activity of a substituted phenylboronic acid against a target enzyme, such as a β-lactamase.[21][22][23]
Materials:
-
Purified enzyme
-
Substrate (e.g., nitrocefin for β-lactamases)
-
Inhibitor (substituted phenylboronic acid)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the absorbance of the product formation over time using a microplate reader at the appropriate wavelength (e.g., 486 nm for nitrocefin).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Substituted phenylboronic acids have been shown to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in cancer and inflammatory diseases.[][25][26][27][28][29][30]
Caption: The MAPK signaling pathway and a potential point of inhibition by substituted phenylboronic acids.
Caption: The NF-κB signaling pathway, highlighting the inhibition of the proteasome by the boronic acid-containing drug Bortezomib.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and screening of substituted phenylboronic acid libraries.
Caption: A typical workflow for the synthesis and characterization of substituted phenylboronic acids.
Caption: A high-throughput screening workflow for the identification of potent enzyme inhibitors from a library of substituted phenylboronic acids.[31][32][33][34]
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. NMR Protocols [nmr.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 25. p38 MAPK Activation, JNK Inhibition, Neoplastic Growth Inhibition and Increased Gap Junction Communication in Human Lung Carcinoma and Ras-Transformed Cells by 4-Phenyl-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. selleckchem.com [selleckchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 33. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Crystal Structure of (2,4-Dipropoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of (2,4-Dipropoxyphenyl)boronic acid. The document presents comprehensive crystallographic data, detailed experimental protocols for its synthesis and crystal structure determination, and a visualization of its supramolecular architecture. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
Core Crystallographic and Refinement Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1. The asymmetric unit contains one molecule of this compound. The crystal data and refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₂H₁₉BO₄ |
| Formula Weight | 238.08 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 7.9630 (9) Å |
| b | 8.8014 (12) Å |
| c | 9.3182 (13) Å |
| α | 101.585 (11)° |
| β | 91.924 (10)° |
| γ | 90.826 (10)° |
| Volume | 639.26 (15) ų |
| Z | 2 |
| Density (calculated) | 1.236 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| Crystal Size | 0.15 x 0.12 x 0.10 mm |
| Data Collection | |
| Diffractometer | Bruker APEXII |
| Reflections Collected | 12243 |
| Independent Reflections | 2950 [R(int) = 0.024] |
| Reflections with I > 2σ(I) | 1981 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2950 / 0 / 154 |
| Goodness-of-fit on F² | 0.90 |
| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.081 |
| R indices (all data) | R1 = 0.057, wR2 = 0.088 |
| Largest diff. peak and hole | 0.35 and -0.19 e.Å⁻³ |
Data sourced from Acta Crystallographica Section E: Structure Reports Online[1][2].
Supramolecular Assembly
In the solid state, this compound exhibits a rich supramolecular architecture dominated by hydrogen bonding. The molecules form centrosymmetric dimers via O—H···O hydrogen bonds between the boronic acid moieties. These dimers are further linked by C—H···O interactions, creating infinite zigzag chains. These chains assemble into sheets, which are then interconnected through weak C—H···π interactions, ultimately forming a three-dimensional network.[1] An intramolecular O—H···O hydrogen bond is also observed between the ortho-propoxy group and the boronic acid hydroxyl group, which is a common feature in related structures.[1]
References
Methodological & Application
Application Notes and Protocols for the Use of (2,4-Dipropoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction's significance is underscored by its wide application in the pharmaceutical industry, materials science, and academic research. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.
(2,4-Dipropoxyphenyl)boronic acid is a valuable building block for introducing a disubstituted phenyl moiety with propoxy groups at the 2 and 4 positions. These alkoxy groups can influence the electronic and steric properties of the resulting molecule, potentially enhancing solubility, modulating biological activity, or tuning the optical properties of materials. This document provides detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The base plays a critical role in the transmetalation step by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).
Applications in Research and Development
The use of this compound in Suzuki-Miyaura coupling allows for the synthesis of a variety of complex molecules with potential applications in:
-
Pharmaceutical Drug Discovery: The resulting biaryl structures can serve as scaffolds for novel therapeutic agents. The dipropoxy substitution can influence pharmacokinetic properties such as metabolism and membrane permeability.
-
Materials Science: Incorporation of the 2,4-dipropoxyphenyl moiety can be used to develop new organic electronic materials, liquid crystals, and polymers with tailored electronic and photophysical properties.
-
Agrochemicals: Synthesis of novel pesticides and herbicides with potentially improved efficacy and environmental profiles.
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst components: palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and cesium carbonate (2.0 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 6 | 80-90 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 75-85 |
| 4-Chlorotoluene | PdCl₂(PCy₃)₂ (2) | - | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 24 | 60-75 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst activity: Ensure the palladium catalyst is active. Consider using a pre-catalyst or a different ligand.
-
Base: The choice of base is crucial. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Solvent: The solvent system can significantly impact the reaction. Aprotic polar solvents like DMF or DME can be effective.
-
Temperature: Increasing the reaction temperature may improve yields, especially for challenging substrates.
-
-
Side Reactions:
-
Homocoupling of boronic acid: This can occur at high temperatures or with certain catalyst systems. Using a lower temperature or a different catalyst/ligand combination can mitigate this.
-
Protodeboronation (loss of the boronic acid group): This can be minimized by ensuring anhydrous conditions (if required by the specific protocol) and using an appropriate base.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (2,4-Dipropoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (2,4-Dipropoxyphenyl)boronic acid. This electron-rich boronic acid is a valuable building block for the synthesis of biaryl compounds, which are significant structural motifs in many pharmaceutical agents and drug candidates. The protocol is based on established methods for structurally similar electron-rich arylboronic acids, such as (2,4-dimethoxyphenyl)boronic acid, and is designed to serve as a robust starting point for reaction optimization.
Core Concepts
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction is widely used in academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[2]
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask via syringe. The typical solvent volume is 5-10 mL per mmol of the aryl halide.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.
Data Presentation: Comparative Performance of Bases and Catalysts
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of structurally similar electron-rich boronic acids with aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4 | Phenylboronic acid | 4-Bromoanisole | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ (2.5) | 1,4-Dioxane | reflux | 4 | >95 |
| 5 | 4-Methoxyphenylboronic acid | p-Toluenesulfonyl chloride | Pd(PPh₃)₄ (8) | K₂CO₃ (3.0) | DME | reflux | - | ~60% |
Data in this table is compiled from representative literature procedures for Suzuki-Miyaura cross-coupling reactions of electron-rich boronic acids.[3][4][5]
Visualizations
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The role of biaryl synthesis in the drug discovery pipeline.
References
Applications of (2,4-Dipropoxyphenyl)boronic Acid in Organic Synthesis: Application Notes and Protocols
(2,4-Dipropoxyphenyl)boronic acid is a versatile organoboron compound that serves as a valuable building block in modern organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The presence of two propoxy groups on the phenyl ring influences its electronic properties and solubility, making it a useful reagent for the synthesis of complex organic molecules, particularly in the field of materials science and medicinal chemistry.
These application notes provide detailed protocols for the synthesis of this compound and its use in Suzuki-Miyaura cross-coupling reactions, targeting researchers, scientists, and drug development professionals.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard procedure involving the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a borate ester. A common route involves the Grignard reaction of 1-bromo-2,4-dipropoxybenzene.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the preparation of this compound from 1-bromo-2,4-dipropoxybenzene.
Materials:
-
1-bromo-2,4-dipropoxybenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromo-2,4-dipropoxybenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-2,4-dipropoxybenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. A notable application is in the development of organic dyes for dye-sensitized solar cells (DSSCs), where the 2,4-dipropoxyphenyl moiety often serves as an electron-donating group.
Application Example 1: Synthesis of a Phenothiazine-Based Dye Precursor
This protocol describes the Suzuki-Miyaura coupling of 3-bromo-10-hexyl-10H-phenothiazine with this compound, a key step in the synthesis of a reference dye for DSSC applications.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 3-bromo-10-hexyl-10H-phenothiazine |
| Boronic Acid | This compound |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Reaction Time | 16 hours |
| Yield | ~70-80% (Reported yields for similar reactions vary) |
Experimental Protocol
Materials:
-
3-bromo-10-hexyl-10H-phenothiazine (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 3-bromo-10-hexyl-10H-phenothiazine, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add deoxygenated toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
(2,4-Dipropoxyphenyl)boronic Acid: A Versatile Building Block for Kinase Inhibitor Synthesis in Medicinal Chemistry
(2,4-Dipropoxyphenyl)boronic acid is an aromatic boronic acid that serves as a valuable building block in medicinal chemistry, primarily through its application in palladium-catalyzed cross-coupling reactions. Its disubstituted phenyl ring allows for the creation of sterically influenced and electronically tuned molecular scaffolds, making it an attractive component in the design of targeted therapeutics. This document outlines the application of this compound in the synthesis of kinase inhibitors, providing detailed protocols and illustrating its utility in drug discovery workflows.
Boronic acids are essential in modern drug discovery, largely due to their role as key coupling partners in the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][2] This reaction is widely used by medicinal chemists for the synthesis of bioactive molecules and the generation of chemical libraries to explore structure-activity relationships (SAR).[1] While a vast number of boronic acids are commercially available, the selection of specific building blocks is crucial for maximizing the information gained from newly synthesized target molecules.[1]
Application: Synthesis of a Hypothetical Kinase Inhibitor Targeting BCR-ABL
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. The signaling pathway is initiated by the autophosphorylation of the kinase domain, which then phosphorylates downstream substrates, leading to the activation of multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately promoting cell proliferation and survival.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of (2,4-Dipropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with (2,4-Dipropoxyphenyl)boronic acid. This electron-rich boronic acid is a valuable building block in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. Due to its electronic properties, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.
Introduction to Suzuki-Miyaura Coupling with Electron-Rich Boronic Acids
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] While broadly applicable, electron-rich boronic acids like this compound can present challenges. The electron-donating alkoxy groups can affect the transmetalation step of the catalytic cycle. Therefore, the use of specialized ligands that can promote efficient oxidative addition and reductive elimination is often necessary to achieve optimal results. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and coworkers, have shown particular efficacy in these challenging couplings.[2][3][4]
Recommended Catalysts and Ligands
For Suzuki-Miyaura reactions involving electron-rich and sterically hindered arylboronic acids, modern palladium precatalysts and specialized phosphine ligands are highly recommended. While specific data for this compound is limited in readily available literature, data from the closely related and structurally similar (2,4-Dimethoxyphenyl)boronic acid provides valuable insights into effective catalyst systems.
A screening of palladium catalysts for the coupling of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole with (2,4-Dimethoxyphenyl)boronic acid highlighted the differences in catalyst performance.[5]
Table 1: Catalyst System Performance with (2,4-Dimethoxyphenyl)boronic acid [5]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/Water | 80 | >2 | Incomplete reaction, starting materials remained. |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | Toluene/Ethanol/Water | 80 | >2 | No product formation observed. |
| PEPPSI™-iPr | Imidazole-based carbene | K₂CO₃ | Toluene/Ethanol/Water | 80 | >2 | No product formation observed. |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation
Based on these results and broader literature on electron-rich boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are recommended. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity for a broad range of substrates, including those that are sterically hindered or electron-rich, often allowing for reactions at lower temperatures.[2][3][6] Therefore, a catalyst system composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the SPhos ligand is a strong starting point for reactions with this compound.
Experimental Protocols
The following is a detailed protocol for a general Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. This protocol is based on established methods for challenging Suzuki couplings.[2][7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the underlying chemistry and experimental procedure, the following diagrams are provided.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimal Reaction Conditions for Suzuki-Miyaura Coupling of (2,4-Dipropoxyphenyl)boronic Acid with Aryl Halides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This method is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura coupling of (2,4-Dipropoxyphenyl)boronic acid, an electron-rich boronic acid, with a variety of aryl halides. The presence of two electron-donating propoxy groups on the boronic acid influences its reactivity and necessitates careful optimization of reaction conditions to achieve high yields and purity of the desired biaryl products.
Data Presentation: Optimizing Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-rich substrate such as this compound, the selection of these parameters is critical to facilitate the key steps of the catalytic cycle, particularly transmetalation. Below is a summary of typical reaction conditions and their impact on the coupling of (2,4-dialkoxyphenyl)boronic acids with various aryl halides. While specific yields for this compound are not extensively reported in the literature, the following table is a composite representation based on findings for structurally similar, electron-rich boronic acids like (2,4-dimethoxyphenyl)boronic acid and general principles of Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~88 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | Moderate to High |
| 5 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 8 | High |
| 6 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | DMF/H₂O (5:1) | 100 | 12 | Good |
| 7 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 80 | 16 | Good |
Note: The yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction setup. Optimization is often necessary for each specific substrate combination. For electron-rich boronic acids, stronger bases like K₃PO₄ and Cs₂CO₃ are often preferred.[1] The choice of an appropriate palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency.[2]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols provide a solid starting point for reaction optimization.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 v/v ratio) to the flask via syringe. The solvent should be degassed prior to use.[3]
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]
Protocol 2: Procedure for Coupling with Aryl Chlorides
Coupling with aryl chlorides is generally more challenging due to the stronger C-Cl bond and requires a more active catalyst system.[4]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl chloride, this compound, potassium phosphate, Pd(OAc)₂, and SPhos to a dry Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mandatory Visualization
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Scaling Up Reactions Involving (2,4-Dipropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dipropoxyphenyl)boronic acid is an important organoboron compound utilized as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls, which are common scaffolds in pharmaceuticals and advanced materials.[1][2] Scaling up reactions involving this reagent from the laboratory bench to pilot or manufacturing scale requires careful consideration of various factors including reaction kinetics, thermodynamics, mass transfer, and safety.
This document provides detailed protocols and application notes for the effective scale-up of reactions utilizing this compound, with a primary focus on the Suzuki-Miyaura coupling reaction.
Physicochemical and Safety Data
Proper understanding of the physical, chemical, and safety properties of this compound is critical before any scale-up operation. Boronic acids are generally considered non-toxic but can cause irritation.[3][4] They are Lewis acids and can be sensitive to air and moisture, which can lead to decomposition or the formation of boroxines (cyclic trimers).[1][4]
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₉BO₄ | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| Appearance | White to off-white solid | General |
| pKa | ~8-10 (Aryl boronic acids) | [4] |
| Crystal Structure | Exists as a centrosymmetric O-H⋯O hydrogen-bonded dimer in the crystal state. | [5] |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF, Toluene). Limited solubility in non-polar solvents and water. | [1] |
| Safety and Handling Precautions | Description | Reference |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (nitrile or neoprene), and a lab coat. For large quantities, consider respiratory protection. | [3][6] |
| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. Use in a well-ventilated area or fume hood. | [7] |
| Skin Contact | Causes skin irritation. Wash with plenty of soap and water if contact occurs. | [7] |
| Eye Contact | Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. | [7] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [8] |
Experimental Protocols
Protocol 1: Lab-Scale Suzuki-Miyaura Coupling (1-5 mmol)
This protocol establishes a baseline for reaction conditions and yield before proceeding to a larger scale.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[9]
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF, often with a small amount of water)[1]
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
Reagent Charging: To the reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed anhydrous solvent via syringe. If using a solid catalyst, add it along with the other solids in step 2. Purge the system with inert gas again for 5 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure biaryl product.
Protocol 2: Pilot Scale-Up of Suzuki-Miyaura Coupling (100-500 mmol)
Scaling up introduces challenges related to heat and mass transfer. This protocol addresses these considerations.
Key Scale-Up Considerations:
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making both heating and cooling less efficient. Exothermic events can lead to thermal runaways. Use a jacketed reactor with a temperature controller.
-
Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized overheating. Use an overhead mechanical stirrer instead of a magnetic stir bar.
-
Reagent Addition: The order and rate of reagent addition can be critical. For highly exothermic reactions, consider the controlled addition of one reagent via an addition funnel or pump.
-
Inert Atmosphere: Maintaining an inert atmosphere is more challenging in larger vessels. Ensure all transfer lines and the reactor headspace are thoroughly purged.
-
Purification: Chromatography is often impractical at a large scale. The process should be optimized to yield a product that can be purified by crystallization or trituration.[10]
Equipment:
-
Jacketed glass reactor with an overhead mechanical stirrer, temperature probe, condenser, and nitrogen/argon inlet/outlet.
-
Heating/cooling circulator.
-
Cannula or pump for liquid transfers.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and passivated. Assemble the setup and perform a leak test.
-
Inerting: Purge the entire system with nitrogen for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Solids: Add the aryl halide, this compound, and base to the reactor. If the catalyst is a stable solid, it can be added now.
-
Solvent Addition: Add the degassed solvent to the reactor via cannula or pump.
-
Heating and Catalyst Addition: Begin stirring and heat the mixture to 40-50 °C. If using a sensitive catalyst solution, add it at this stage via syringe or cannula.
-
Reaction Execution: Slowly ramp up the temperature to the target setpoint (e.g., 80-100 °C). The exotherm should be carefully monitored. The reaction is typically run for 4-24 hours. Monitor for completion using in-process controls (e.g., HPLC).
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Transfer the reaction mixture to a larger vessel for work-up.
-
Perform aqueous washes as in the lab-scale protocol, using a separatory funnel or the reactor itself if equipped for phase separation.
-
Concentrate the organic phase on a rotary evaporator.
-
-
Large-Scale Purification:
-
Crystallization: Dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly. Collect the crystals by filtration.
-
Trituration: Stir the crude solid with a solvent in which the product is poorly soluble, but impurities are soluble. Filter to isolate the purified product.
-
Example Reagent Table for Scale-Up
| Reagent | Lab-Scale (5 mmol) | Scale-Up (250 mmol) | Molar Eq. | Notes |
| Aryl Bromide | 0.94 g | 46.8 g | 1.0 | Limiting Reagent |
| This compound | 1.43 g | 71.4 g | 1.2 | A slight excess ensures full conversion of the aryl halide. |
| K₃PO₄ (Base) | 2.12 g | 106.1 g | 2.0 | Ensure the base is finely powdered for better reactivity. |
| XPhos-Pd-G3 (Catalyst) | 42 mg | 2.1 g | 0.01 (1 mol%) | Catalyst loading may need re-optimization during scale-up. |
| 1,4-Dioxane | 25 mL | 1250 mL | - | Maintain a concentration of ~0.2 M. Ensure solvent is anhydrous and degassed. |
| Water | 2.5 mL | 125 mL | - | Typically ~10% v/v of the organic solvent. |
Visualized Workflows
The following diagrams illustrate the general workflow for scaling up a Suzuki-Miyaura coupling reaction and a decision-making process for purification.
Caption: General workflow for scaling up a Suzuki-Miyaura reaction.
Caption: Decision tree for selecting a suitable purification strategy.
Troubleshooting and Final Remarks
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Stalled Reaction | Inefficient mixing; catalyst deactivation (air/moisture); insufficient temperature. | Increase stirring speed; improve inerting procedure; verify internal reaction temperature. |
| Formation of Homocoupled Byproduct | Presence of oxygen; Pd(II) species present at start. | Thoroughly degas all solvents and the reactor; use a high-quality Pd(0) source or pre-catalyst.[1] |
| Decomposition of Boronic Acid | Reaction temperature is too high; prolonged reaction time. | Optimize reaction temperature and time; consider using the boronic acid as a boronate ester for increased stability. |
| Difficult Purification | Similar polarity of product and byproducts. | Re-evaluate the work-up procedure; perform an acid/base wash to remove base-soluble impurities; optimize crystallization solvent system. |
The scale-up of reactions involving this compound is a systematic process that requires moving from small-scale optimization to a detailed analysis of process parameters. By carefully controlling the reaction environment, ensuring efficient mixing and heat transfer, and developing a robust, non-chromatographic purification method, these valuable synthetic transformations can be performed safely and efficiently at a larger scale.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing (2,4-Dipropoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for efficient one-pot synthesis strategies employing (2,4-dipropoxyphenyl)boronic acid. The methodologies described herein are designed to streamline the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry and drug discovery. The focus is on robust and scalable one-pot procedures that minimize purification steps and maximize overall efficiency.
Introduction
This compound is a versatile building block in organic synthesis. The presence of two propoxy groups on the phenyl ring can impart desirable lipophilic characteristics to target molecules, potentially enhancing their pharmacokinetic properties. One-pot reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, offer significant advantages in terms of time, cost, and sustainability. This document details the application of this compound in two powerful one-pot cross-coupling reactions: the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds and the Chan-Lam coupling for the synthesis of carbon-heteroatom bonds.
Application 1: One-Pot Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
Many kinase inhibitors feature a biaryl core structure which is crucial for their biological activity. The one-pot borylation/Suzuki-Miyaura coupling reaction is a highly efficient method for the synthesis of such scaffolds from two distinct aryl halides. This protocol describes the synthesis of a hypothetical biaryl kinase inhibitor precursor, coupling this compound with a suitable heterocyclic halide.
Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol outlines the in situ generation of an aryl boronate ester from an aryl bromide, followed by a Suzuki-Miyaura cross-coupling with this compound.
Materials:
-
Aryl Bromide (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base for Borylation (e.g., Potassium Acetate - KOAc)
-
Base for Suzuki Coupling (e.g., Potassium Carbonate - K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Borylation Step:
-
To a dry reaction flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), potassium acetate (1.5 mmol, 1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aryl bromide.
-
-
Suzuki-Miyaura Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol, 1.2 equiv.), an aqueous solution of potassium carbonate (2.0 M, 2.0 mL), and if necessary, an additional portion of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Heat the mixture to 90-100 °C for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Data Presentation:
| Entry | Aryl Halide | This compound (equiv.) | Catalyst (mol%) | Base (Borylation/Coupling) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-1H-pyrrolo[2,3-b]pyridine | 1.2 | Pd(dppf)Cl₂ (3/2) | KOAc / K₂CO₃ | Dioxane | 85 / 95 | 1.5 / 8 | 85 |
| 2 | 2-chloro-5-fluoropyrimidine | 1.2 | Pd(PPh₃)₄ (3/2) | KOAc / K₂CO₃ | Dioxane | 85 / 95 | 2 / 10 | 78 |
| 3 | 5-bromo-1-methyl-1H-indazole | 1.2 | Pd(dppf)Cl₂ (3/2) | KOAc / K₂CO₃ | Dioxane | 85 / 95 | 1.5 / 6 | 89 |
Note: The data presented in this table is representative and based on typical yields for similar one-pot Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualization:
(2,4-Dipropoxyphenyl)boronic Acid in Bioactive Compound Synthesis: Application Notes and Protocols
A comprehensive review of scientific literature and patent databases indicates a notable absence of specific applications for (2,4-Dipropoxyphenyl)boronic acid in the synthesis of bioactive compounds for pharmaceutical use. Research involving this specific boronic acid derivative is primarily centered on materials science, particularly in the development of dyes for solar cells, and its fundamental crystallographic characterization.
To address the broader interest in the application of boronic acids in drug discovery, this document provides a general overview and representative protocols for the use of substituted phenylboronic acids in the synthesis of bioactive molecules. The methodologies and data presentation formats outlined below are typical for this class of compounds and serve as an illustrative guide.
Application Notes: The Role of Substituted Phenylboronic Acids in Medicinal Chemistry
Substituted phenylboronic acids are highly versatile and valuable reagents in the field of medicinal chemistry. Their utility stems from their stability, general commercial availability, and relatively low toxicity. They are key building blocks in modern synthetic organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the efficient formation of biaryl and substituted aromatic motifs, which are common structural features in a vast array of biologically active compounds.
The nature and position of the substituents on the phenyl ring of the boronic acid are critical for influencing the pharmacological profile of the resulting molecule. These modifications can be strategically employed to modulate the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of a drug candidate.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling reaction, a cornerstone method for incorporating substituted phenylboronic acids into potential bioactive scaffolds.
Reaction Scheme:
-
Ar¹-X: An aryl or heteroaryl halide (or triflate), representing the core of the bioactive molecule.
-
Ar²-B(OH)₂: A substituted phenylboronic acid, such as this compound.
Materials:
-
Aryl halide (1.0 equivalent)
-
Substituted phenylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equivalents)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Solvent (e.g., a 3:1 mixture of 1,4-dioxane and water)
Procedure:
-
Combine the aryl halide, substituted phenylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes.
-
Introduce the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Maintain stirring at this temperature for 2-24 hours. The reaction progress should be monitored periodically using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent, such as ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the final biaryl compound.
Illustrative Quantitative Data
The table below is a hypothetical representation of the type of quantitative data that would be generated for a series of bioactive compounds synthesized using a substituted phenylboronic acid. This data is for illustrative purposes only, as no such information was found for compounds specifically derived from this compound.
| Compound ID | Synthetic Yield (%) | Biological Target | In Vitro Potency (IC₅₀, nM) | Cell-Based Potency (EC₅₀, µM) |
| Hypo-Cpd-1 | 82 | Kinase X | 25 | 0.8 |
| Hypo-Cpd-2 | 75 | Kinase X | 12 | 0.4 |
| Hypo-Cpd-3 | 88 | Kinase Y | 450 | >15 |
| Hypo-Cpd-4 | 79 | Kinase X | 18 | 0.6 |
Visualizations
Experimental Workflow Diagram
The following diagram provides a visual representation of a standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the synthesis of a biaryl compound via the Suzuki-Miyaura coupling reaction.
Hypothetical Biological Signaling Pathway
This diagram illustrates a generic kinase signaling pathway that could be the target of a hypothetical inhibitor synthesized using a substituted phenylboronic acid.
Caption: A representative kinase signaling cascade illustrating the inhibitory action of a hypothetical bioactive compound.
Troubleshooting & Optimization
Common side reactions and byproducts with (2,4-Dipropoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (2,4-Dipropoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation, homocoupling, and oxidation. Protodeboronation involves the replacement of the C-B bond with a C-H bond, homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, and oxidation converts the boronic acid to the corresponding phenol (2,4-dipropoxyphenol).[1][2][3] The stability of the boronic acid is influenced by its specific chemical structure, including electronic and steric properties.[4]
Q2: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. Key areas to investigate include:
-
Reagent Quality: Degradation of the boronic acid via the side reactions mentioned above (protodeboronation, homocoupling, oxidation).[1][5] Boronic acids can also dehydrate to form boroxines, which may affect reactivity.[4]
-
Reaction Conditions: Inadequate degassing (presence of oxygen), improper choice of base, solvent, or catalyst system, and non-optimal reaction temperature.[6][7]
-
Substrate Properties: Steric hindrance from the ortho-propoxy group on the boronic acid can slow down the reaction.[6][8]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in 1,3-dipropoxybenzene as a byproduct.[1] This side reaction is highly dependent on factors like pH, temperature, and reaction conditions.[1][9] It can be catalyzed by acids or bases.[10] To minimize protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Optimize the choice and amount of base; sometimes a weaker base or specific conditions are needed.[11]
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit greater stability and release the boronic acid slowly under reaction conditions.[5][12]
Q4: How does homocoupling occur and what conditions favor it?
A4: Homocoupling is the formation of a symmetrical biaryl, 2,2',4,4'-tetrapropox-biphenyl, from two molecules of this compound. This reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen.[13][14] Copper catalysts can also promote homocoupling.[3] To avoid this:
-
Ensure the reaction mixture is thoroughly degassed to remove oxygen.[7]
-
Use a well-chosen palladium catalyst and ligand system.
-
Carefully control the reaction temperature and stoichiometry.
Q5: Can this compound decompose during storage? What are the best storage practices?
A5: Yes, boronic acids can degrade over time. The primary degradation pathways are dehydration to form boroxines (cyclic trimers) and protodeboronation if exposed to moisture.[4] For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture and light.[4] Long-term storage at -20°C is recommended to maximize shelf-life.[4]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a pre-catalyst or ensure Pd(II) is reduced in situ to active Pd(0).[12] Consider using advanced Buchwald-type precatalysts for challenging substrates.[6] |
| Poor choice of base | The base is critical for activating the boronic acid.[11] For sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[6] | |
| Presence of oxygen | Oxygen can deactivate the catalyst and promote homocoupling.[13] Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.[6] | |
| Significant Protodeboronation Byproduct | High water content or protic solvent | Use anhydrous solvents. If a protic co-solvent is required, minimize its amount. |
| Non-optimal pH | The rate of protodeboronation is highly pH-dependent.[1][9] Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) to find the optimal pH range for your specific substrates. | |
| High reaction temperature or long reaction time | Monitor the reaction by TLC or LC-MS and stop it upon completion.[6] Run the reaction at the lowest effective temperature (e.g., 80–110 °C).[6] | |
| Significant Homocoupling Byproduct | Presence of oxygen | Thoroughly degas all solvents and the reaction vessel before adding the catalyst.[7] Maintain a positive pressure of an inert gas. |
| Catalyst system | Some palladium catalysts are more prone to promoting homocoupling. Screen different palladium sources and ligands. | |
| Formation of 2,4-dipropoxyphenol | Oxidative conditions | Avoid exposure to air, especially at elevated temperatures.[2] Certain oxidants, even mild ones, can cause this transformation.[15] Ensure reagents are free from peroxide impurities. |
Impact of Reaction Conditions on Side Reactions
The following table summarizes how different experimental parameters can influence the prevalence of common side reactions with arylboronic acids.
| Parameter | Protodeboronation | Homocoupling | Oxidation |
| Temperature | Increases significantly with higher temperatures[1] | Generally increases | Increases |
| Oxygen | Minimal direct effect | Strongly promoted[13] | Strongly promoted[15] |
| Water Content | Increases, as water acts as a proton source[1] | Can influence base solubility and catalyst activity | Can be a source of oxidants (e.g., H₂O₂) |
| Base Strength | Highly dependent on pH; can be acid or base-catalyzed[10] | Base is required to activate the boronic acid[11] | Can be promoted by basic conditions with an oxidant[2] |
| Electron-donating Groups (like propoxy) | Generally increases the rate of protodeboronation[16] | Increases the rate of homocoupling[14] | Can make the aryl ring more susceptible to oxidation |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Protocol 2: Assessment of Boronic Acid Stability
This workflow can be used to evaluate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of the boronic acid in relevant solvents (e.g., reaction solvent, storage solvent).
-
Stress Conditions: Subject the samples to various conditions as outlined in the table below.[4]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Quantification: Analyze the aliquots using a quantitative method like HPLC or LC-MS to determine the remaining percentage of the boronic acid and identify/quantify major degradation products.
| Stress Condition | Typical Reagents and Parameters |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) |
Visual Guides
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2,4-Dipropoxyphenyl)boronic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from (2,4-dipropoxyphenyl)boronic acid, commonly from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a Suzuki coupling reaction with this compound?
A1: The most prevalent impurities include unreacted this compound, its homocoupled byproduct (a quaterphenyl derivative), deboronated starting material, and residual palladium catalyst.[1][2] Boronic acids can also form cyclic trimer anhydrides, known as boroxines, which can complicate purification.[3]
Q2: What is the recommended first step after my reaction is complete?
A2: An initial aqueous work-up is essential.[4] This procedure is designed to remove the bulk of inorganic salts (like the base used) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and washing it with water or brine.[5]
Q3: How can I efficiently remove unreacted this compound from my crude product?
A3: Unreacted boronic acid can be effectively removed with a basic aqueous wash.[4][6] By treating the organic solution of your crude product with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[7][8] This salt will then partition into the aqueous layer during liquid-liquid extraction.
Q4: The homocoupled byproduct and my desired product have very similar polarity. How can I separate them?
A4: Separating compounds with similar polarities is a frequent challenge.[4] The best approaches are meticulous flash column chromatography, often requiring testing of various solvent systems and the use of a shallow elution gradient.[4][9] If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective technique to isolate the desired compound.[10]
Q5: Why is removing the palladium catalyst crucial, and what are the best methods?
A5: For any application in drug development, removing palladium to very low levels (parts-per-million) is critical due to its potential toxicity and strict regulatory requirements.[4] Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts.[4][5] Scavengers are materials, such as functionalized silica gels, that chelate the metal, allowing it to be removed by filtration.[11]
Troubleshooting Guide
This guide addresses common problems observed during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product and starting boronic acid co-elute during column chromatography. | The solvent system is not optimized for the polarity difference. The product and starting material may have similar Rf values in the chosen eluent.[9] | 1. Perform a basic wash: Before chromatography, wash the organic solution with aqueous NaOH or K₂CO₃ to remove the acidic boronic acid.[8] 2. Optimize TLC: Test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).[4] 3. Use additives: For acidic products, adding a small amount of acetic or formic acid to the eluent can improve separation.[12] |
| Significant amount of homocoupling byproduct is observed. | 1. Oxygen was present in the reaction vessel.[4][13] 2. A Pd(II) precatalyst was used, which can promote homocoupling during its initial reduction to Pd(0).[1][4] | 1. Prevention: Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[4] Consider using a direct Pd(0) source like Pd(PPh₃)₄. 2. Purification: Careful column chromatography with a shallow gradient or recrystallization is required for separation.[10] |
| Product appears as an oil and will not crystallize. | 1. The presence of impurities is inhibiting crystallization.[4] 2. The product may be intrinsically an oil at room temperature. | 1. Further Purification: Attempt further purification by column chromatography to remove impurities and then try crystallization again.[4] 2. Alternative Methods: If the product is naturally an oil, purification by chromatography is the most suitable method. Consider forming a solid derivative for characterization if necessary. |
| Boronic acid or product appears to be degrading on the silica gel column. | Boronic acids and their derivatives can sometimes be unstable on silica gel, leading to streaking or decomposition.[3][14] | 1. Deactivate Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid (e.g., boric acid) depending on the stability of your compound.[15][16] 2. Alternative Stationary Phase: Consider using a different stationary phase like alumina or C18 reverse-phase silica.[14] 3. Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system to move the compound through the column more quickly. |
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the standard sequence of steps for purifying the product of a Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. silicycle.com [silicycle.com]
- 12. orgsyn.org [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. reddit.com [reddit.com]
Optimizing catalyst and base selection for (2,4-Dipropoxyphenyl)boronic acid couplings
Welcome to the technical support center for Suzuki-Miyaura couplings involving (2,4-Dipropoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When encountering low or no yield, a systematic check of the following critical parameters is recommended:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. For anhydrous reactions, ensure the base is finely powdered and dry.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids like this compound. Here are some strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or K₃PO₄.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation under basic conditions compared to boronic acids.
-
Masked Boron Reagents: Consider using masked reagents like MIDA boronates or trifluoroboronates, which exhibit increased stability and slowly release the boronic acid under the reaction conditions.
Q3: The steric hindrance from the ortho-propoxy group in this compound seems to be impeding the reaction. What modifications can I make?
A3: Steric hindrance can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. To overcome this, the following adjustments are often effective:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Appropriate Base Selection: For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or NaOt-Bu are often required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or an air-stable precatalyst (e.g., palladacycle). |
| Oxygen contamination | Degas the solvent thoroughly and maintain a strict inert atmosphere (Ar or N₂). | |
| Impure reagents | Check the purity of the boronic acid and aryl halide. | |
| Suboptimal base/solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water). | |
| Significant Protodeboronation | Base is too strong or aqueous conditions | Use a milder base (e.g., K₂CO₃) or switch to anhydrous conditions. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and minimize reaction time. Consider using a more active catalyst to allow for lower temperatures. | |
| Inherent instability of the boronic acid | Convert the boronic acid to a more stable pinacol ester or use a masked boronate like a MIDA ester. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. |
| Catalyst system | Some catalyst systems may favor homocoupling. Consider screening different palladium sources and ligands. | |
| Difficulty with Sterically Hindered Coupling Partner | Inappropriate ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands. |
| Insufficiently active conditions | Increase the reaction temperature and consider a stronger base like K₃PO₄. |
Catalyst and Base Selection Tables
Recommended Catalysts for Couplings with Electron-Rich/Sterically Hindered Boronic Acids
| Catalyst / Precatalyst | Ligand | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst, but may be less effective for challenging couplings. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (XPhos, SPhos, RuPhos) | Highly effective for sterically hindered and electron-rich substrates; promotes fast reaction rates. |
| Palladacycle Precatalysts (e.g., Buchwald G3/G4) | Biarylphosphines | Air-stable and highly active, often requiring lower catalyst loadings and milder conditions. |
| PEPPSI-type catalysts | N-Heterocyclic Carbene (NHC) | Robust catalysts, particularly effective for coupling aryl chlorides. |
Commonly Used Bases for Suzuki-Miyaura Couplings
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF | A good starting point for many couplings; can help minimize protodeboronation. |
| K₃PO₄ | Strong | Dioxane, Toluene | Often effective for sterically hindered substrates and less reactive aryl chlorides. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive; can be beneficial for difficult couplings. |
| NaOH / KOH | Very Strong | Toluene/H₂O, THF/H₂O | Can be effective but may increase the risk of protodeboronation with sensitive substrates. |
| NaOt-Bu | Very Strong | Toluene, Dioxane (anhydrous) | Used for highly challenging couplings, especially with sterically demanding partners. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, concentration typically 0.1-0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: Logic for selecting catalysts and bases for challenging substrates.
Preventing protodeboronation of (2,4-Dipropoxyphenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the protodeboronation of (2,4-Dipropoxyphenyl)boronic acid during experimental procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,3-dipropoxybenzene.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. This compound is particularly susceptible to protodeboronation due to its electron-rich aromatic ring, a feature that increases the rate of this side reaction, especially under basic conditions commonly used in Suzuki-Miyaura coupling.[2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
pH: The reaction is often fastest at high pH, where the more reactive arylboronate anion is formed.[3][4]
-
Temperature: Higher reaction temperatures increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[5]
-
Base: The choice and concentration of the base are critical. Strong bases can significantly promote protodeboronation.[6]
-
Solvent: The presence of water can act as a proton source for the reaction.[5]
-
Catalyst System: Inefficient catalyst systems that lead to prolonged reaction times can increase the extent of protodeboronation.[7]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate.[6][7] These derivatives often exhibit greater stability under coupling conditions.
-
Optimization of Reaction Conditions:
-
Base Selection: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH).[2][8]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, a key component in protodeboronation.[8]
-
-
Efficient Catalyst System: Employ a highly active palladium catalyst and ligand system that promotes rapid cross-coupling, thereby outcompeting the slower protodeboronation side reaction.[9]
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of 1,3-dipropoxybenzene.
This is a classic indicator of significant protodeboronation.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
Base: If using a strong base (e.g., NaOH, KOH), switch to a milder base (e.g., K₃PO₄, K₂CO₃, CsF).
-
Temperature: Lower the reaction temperature in 10-20 °C increments to find a balance between reaction rate and suppression of the side reaction.
-
Solvent: Ensure the use of anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
-
-
Modify the Boronic Acid:
-
Convert this compound to its pinacol ester or MIDA boronate derivative prior to the coupling reaction. This significantly increases stability.
-
Alternatively, convert it to the corresponding potassium organotrifluoroborate salt, which can be used directly in the coupling reaction and often shows enhanced stability.[10]
-
-
Optimize the Catalyst System:
-
Increase the catalyst loading slightly to accelerate the desired coupling reaction.
-
Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes improve the rate of the Suzuki coupling.[9]
-
Issue 2: Inconsistent reaction yields.
Inconsistent yields can be due to the variable stability of the boronic acid.
Troubleshooting Steps:
-
Storage and Handling: Store this compound under an inert atmosphere (argon or nitrogen) at low temperatures to prevent degradation over time.
-
Use Fresh Reagent: Use freshly purchased or prepared boronic acid for critical reactions.
-
Consider a More Stable Derivative: For reproducible results, consistently using a more stable derivative like the MIDA boronate is recommended.
Data Presentation
The following table summarizes the relative stability of different boronic acid species towards protodeboronation under typical Suzuki-Miyaura conditions. The stability is presented qualitatively based on general findings for electron-rich arylboronic acids.
| Boron Reagent Type | Relative Stability to Protodeboronation | Key Considerations |
| Arylboronic Acid | Low | Highly susceptible, especially with electron-donating groups.[2] |
| Arylboronic Acid Pinacol Ester | Moderate | Offers increased stability over the free acid.[3] |
| N-Methyliminodiacetic Acid (MIDA) Boronate | High | Very stable; the boronic acid is slowly released under reaction conditions.[7] |
| Potassium Organotrifluoroborate | High | Generally stable crystalline solids; require hydrolysis to the active boronic acid in situ.[10] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound with Minimized Protodeboronation
This protocol provides a starting point for minimizing protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound MIDA ester
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and N-methyliminodiacetic acid.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Stability and storage guidelines for (2,4-Dipropoxyphenyl)boronic acid
Technical Support Center: (2,4-Dipropoxyphenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, including troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] Specific recommendations point towards refrigeration at temperatures between 2-10°C.[3] It is also advisable to protect the compound from light and moisture.[3][4] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent moisture absorption and oxidation.[4]
Q2: Can I store this compound at room temperature?
A2: The compound is generally chemically stable under standard ambient conditions (room temperature) for short periods.[1][2] However, for prolonged storage, refrigeration is recommended to minimize the risk of gradual degradation.[4]
Q3: What are the primary degradation pathways for this compound?
A3: Like many arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Oxidative Deboronation: This is a significant degradation pathway, especially in the presence of reactive oxygen species, which converts the boronic acid group to a hydroxyl group (a phenol).[5][6][7][8]
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is reversible upon the addition of water.[9]
Q4: What are the visible signs of degradation?
A4: While chemical degradation may not always be visible, you should look for changes in the physical appearance of the compound, such as a change in color from its typical off-white state or clumping of the solid, which may indicate moisture absorption.[4] A definitive assessment of purity requires analytical methods like NMR or HPLC.
Q5: Is this compound sensitive to moisture?
A5: Yes, boronic acids can be hygroscopic.[4] Absorbed moisture can facilitate degradation pathways, including the formation of boroxines. Therefore, it is critical to store the compound in a dry environment and keep containers tightly sealed.[1][2][4]
Q6: What materials should I avoid storing with this compound?
A6: You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can promote its decomposition.[4][10][11]
Troubleshooting Guide
Issue: Inconsistent results in Suzuki-Miyaura coupling reactions.
-
Possible Cause: The this compound may have partially degraded, reducing its effective concentration and purity. Boronic acids can be unstable, undergoing decomposition in some media.[12]
-
Solution:
-
Verify Purity: Before use, check the purity of the boronic acid using an appropriate analytical technique such as ¹H NMR or LC-MS.
-
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample or a sample that has been properly stored.
-
Handling Precautions: Minimize the compound's exposure to air and moisture during weighing and preparation of the reaction mixture.
-
Issue: The compound appears clumpy or discolored.
-
Possible Cause: This likely indicates the absorption of moisture and potential degradation.
-
Solution:
-
Do not assume the material is pure. The clumping is a sign of hygroscopicity.[4]
-
It is highly recommended to perform a purity analysis before use.
-
If the discoloration is significant, it is safer to use a new batch of the compound to ensure the reliability of your experimental results.
-
Quantitative Data Summary
The following table summarizes the key stability and storage parameters for this compound, based on data for similar phenylboronic acid derivatives.
| Parameter | Guideline | Source(s) |
| Appearance | Off-white solid powder | [4] |
| Long-Term Storage Temp. | 2°C to 10°C (Refrigerated) | [3][4] |
| Short-Term Storage Temp. | Room Temperature (under dry conditions) | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) is recommended | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [4][10][11] |
| Conditions to Avoid | Exposure to moist air or water, excess heat, dust formation | [4][10] |
Experimental Protocols
Protocol: Purity Assessment of this compound by ¹H NMR Spectroscopy
This protocol provides a general method to assess the purity and integrity of this compound after storage.
1. Objective: To determine the purity of a this compound sample and identify potential degradation products (e.g., the corresponding phenol) using ¹H NMR spectroscopy.
2. Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
Pipettes and spatulas
-
Analytical balance
3. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for boronic acids) inside a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all relevant peaks.
-
Compare the obtained spectrum with a reference spectrum of a pure sample of this compound.
-
Look for the characteristic signals of the aromatic protons and the propoxy groups.
-
Carefully inspect the baseline for new, unexpected peaks. The appearance of signals corresponding to 2,4-dipropoxyphenol would be a strong indicator of oxidative degradation.
-
Calculate the relative purity by comparing the integration of the compound's characteristic peaks to those of any identified impurities.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for assessing the stability of a chemical sample.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Miyaura Borylation of Substituted Aryl Halides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Miyaura borylation reaction for the synthesis of arylboronates from substituted aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My Miyaura borylation reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?
A: Low yields in Miyaura borylation are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium precatalyst is of good quality and properly handled. For Pd(II) precatalysts like PdCl₂(dppf), in-situ reduction to Pd(0) is required, and inefficiencies in this step can lower yield. Consider using a pre-formed Pd(0) catalyst or optimizing the activation conditions.
-
Inappropriate Base: The choice of base is critical. A weak base like potassium acetate (KOAc) is often preferred to prevent the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[1][2][3] Stronger bases can promote this side reaction, consuming the desired product.[3] However, for less reactive aryl chlorides, a stronger base like K₃PO₄ may be necessary.[4]
-
Poor Solvent Choice: The solvent plays a crucial role in solubility and reaction rate. Polar aprotic solvents like DMSO, 1,4-dioxane, and THF are commonly used.[4] For some substrates, alcohols like ethanol can be effective, even at room temperature.[5] If your starting materials are not fully dissolved, consider a different solvent system.
-
Substrate Reactivity: The nature of your aryl halide significantly impacts reactivity.
-
Electron-deficient aryl halides are generally more reactive.
-
Electron-rich and sterically hindered aryl halides can be challenging.[4][6] For these substrates, consider using more active catalysts with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.[4][6]
-
-
Oxygen Sensitivity: The catalytic cycle involves air-sensitive Pd(0) species. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents.[7]
Here is a logical workflow for troubleshooting low-yield reactions:
2. Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur during Miyaura borylation, reducing the yield and complicating purification.
-
Competing Suzuki-Miyaura Coupling: This is the reaction of the newly formed arylboronate ester with the starting aryl halide to form a biaryl impurity.[1][8] This is often promoted by bases that are too strong.
-
Homocoupling of the Aryl Halide: This results in the formation of a symmetrical biaryl from two molecules of the starting aryl halide. This can be more prevalent with highly reactive aryl halides.
-
Solution: Ensure efficient formation of the active Pd(0) catalyst and maintain a truly inert atmosphere. The presence of water can sometimes promote this side reaction.[9]
-
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can be a significant side reaction, particularly with palladium catalysts.[10]
-
Solution: This can be substrate-dependent. Screening different palladium catalysts and ligands may help to minimize this pathway.
-
-
Protodeborylation: The newly formed C-B bond is cleaved, regenerating the arene. This is more common during workup and purification, especially on silica gel.
-
Solution: Minimize exposure to acidic conditions. Some researchers recommend using silica gel impregnated with a buffer or using alternative purification methods.
-
3. Q: How do I choose the right reaction conditions for my specific substituted aryl halide?
A: The optimal conditions depend heavily on the electronic and steric properties of your substrate.
| Aryl Halide Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature |
| Electron-Rich | PdCl₂(dppf) or Pd(OAc)₂/XPhos | KOAc | 1,4-Dioxane or Toluene | 80-110 °C |
| Electron-Deficient | PdCl₂(dppf) | KOAc | DMSO or DMF | 80 °C |
| Sterically Hindered | Pd(OAc)₂/SPhos or other bulky phosphine ligands[4] | K₃PO₄ or other stronger, non-nucleophilic bases[4] | 1,4-Dioxane or Toluene | 80-110 °C |
| Aryl Chlorides | Pd(dba)₂/PCy₃ or Pd(OAc)₂/SPhos[4] | K₃PO₄ | 1,4-Dioxane | 80-110 °C |
4. Q: I am having trouble purifying my arylboronate ester product. What are the best practices?
A: Arylboronate esters, particularly pinacol esters, can be challenging to purify due to their potential for hydrolysis on silica gel and co-elution with unreacted bis(pinacolato)diboron (B₂pin₂).
-
Chromatography:
-
Use a shorter silica gel column to minimize contact time.[11]
-
Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent to prevent hydrolysis.
-
If the product is UV-inactive, visualization on TLC plates can be achieved by staining with iodine.
-
-
Crystallization/Recrystallization: This can be an effective method for purification if your product is a solid.
-
Derivatization:
-
Convert the boronic ester to the corresponding trifluoroborate salt by treatment with KHF₂. These salts are often crystalline and easily purified.
-
Formation of a DABO (di-alkanolamine boronate) ester can facilitate crystallization and purification.[12]
-
-
Telescoping into the next step: If the crude product is relatively clean and the subsequent reaction (e.g., Suzuki coupling) is tolerant of the impurities, you can sometimes proceed without purification.
Catalytic Cycle
The Miyaura borylation proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle can aid in troubleshooting.
Experimental Protocols
General Procedure for the Miyaura Borylation of an Aryl Bromide:
To a dry Schlenk flask under an inert atmosphere (Argon) is added the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol). Anhydrous 1,4-dioxane (5 mL) is added, and the mixture is degassed. The reaction is then heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or GC/LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.
Protocol for the Borylation of a Sterically Hindered Aryl Chloride: [4]
In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (3.0 mmol). The vial is sealed and brought out of the glovebox. The sterically hindered aryl chloride (1.0 mmol) and bis(pinacolato)diboron (1.5 mmol) are added, followed by 1,4-dioxane (2 mL) under an argon atmosphere. The reaction mixture is then heated to 100 °C for 12-24 hours. After cooling, the mixture is worked up as described in the general procedure.
Protocol for Room-Temperature Borylation of an Aryl Chloride: [5]
To a vial is added the aryl chloride (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), K₃PO₄·7H₂O (3.0 equiv.), XPhos-Pd-G2 (1.0 mol%), and XPhos (1.0 mol%). Ethanol (0.275 M) is added, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then worked up as described in the general procedure.
Data Tables
Table 1: Effect of Base on the Borylation of 4-Chlorotoluene [5]
| Entry | Base | Yield (%) |
| 1 | KOAc | 92 |
| 2 | K₂CO₃ | 89 (with 11% homocoupling) |
| 3 | K₃PO₄ | 91 (with 18% homocoupling) |
| 4 | K₃PO₄·7H₂O | 99 |
| 5 | Cs₂CO₃ | 85 |
| 6 | Et₃N | <10 |
Reaction conditions: 4-chlorotoluene (1.0 equiv.), B₂pin₂ (2.0 equiv.), XPhos-Pd-G2 (2 mol%), XPhos (4 mol%), base (3.0 equiv.), EtOH (0.5 M), 30 min, room temperature.
Table 2: Comparison of Solvents for the Borylation of 4-Chlorotoluene [5]
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 75 |
| 2 | Toluene | 68 |
| 3 | THF | 81 |
| 4 | Acetonitrile | 55 |
| 5 | DMF | 72 |
| 6 | EtOH | 92 |
Reaction conditions: 4-chlorotoluene (1.0 equiv.), B₂pin₂ (2.0 equiv.), XPhos-Pd-G2 (2 mol%), XPhos (4 mol%), KOAc (3.0 equiv.), solvent (0.5 M), 30 min, room temperature.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. medium.com [medium.com]
- 9. catalysis-consulting.com [catalysis-consulting.com]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Enhancing Reaction Efficiency for Sterically Hindered Substrates with (2,4-Dipropoxyphenyl)boronic acid
Welcome to the technical support center for utilizing (2,4-Dipropoxyphenyl)boronic acid in challenging cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with sterically hindered substrates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound with a sterically hindered aryl halide?
A1: The primary challenges arise from steric hindrance, which can impede several key steps in the Suzuki-Miyaura catalytic cycle. The bulky nature of both the this compound and a hindered coupling partner can slow down the rates of oxidative addition, transmetalation, and reductive elimination. The electron-donating dipropoxy groups on the boronic acid can also influence its reactivity.
Q2: I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
A2: Low or no product yield is a common issue in sterically demanding couplings. Key factors to investigate include:
-
Inefficient Catalyst System: The choice of palladium precursor and, most critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Suboptimal Base: The base plays a crucial role in the activation of the boronic acid for transmetalation. An inappropriate base can lead to a stalled reaction.
-
Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction, especially with bulky ligands and the presence of water.[2][3][4][5]
Q3: How do I select the appropriate ligand for coupling this compound with a hindered substrate?
A3: For sterically demanding Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended.[6] Ligands such as SPhos, XPhos, and AntPhos have demonstrated success in promoting the coupling of sterically hindered substrates.[6] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also proven to be highly efficient.[7] The increased steric bulk of these ligands can facilitate the reductive elimination step.
Q4: What is the recommended base and solvent for this type of reaction?
A4: A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly effective.[6] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[7] Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed.[6] The combination of t-BuOK in dioxane has been shown to be highly effective in many cases.[7]
Q5: I am observing a significant amount of a byproduct that appears to be 1,3-dipropoxybenzene. What is happening and how can I prevent it?
A5: The formation of 1,3-dipropoxybenzene is likely due to protodeboronation of your this compound. This side reaction is often catalyzed by the palladium complex and can be exacerbated by the presence of water or bulky phosphine ligands.[2][3][4][5] To minimize this, ensure you are using anhydrous solvents and reagents. While bulky ligands are often necessary, their potential to promote protodeboronation should be considered.[2][3][4][5]
Q6: How can I purify my final product and remove unreacted boronic acid and other impurities?
A6: A typical purification workflow involves an aqueous workup followed by column chromatography or recrystallization.[2] To remove unreacted boronic acid during the workup, you can wash the organic layer with a mild aqueous base (e.g., 1M NaOH or NaHCO₃) to extract the acidic boronic acid into the aqueous phase.[6] Flash column chromatography on silica gel is a common method for separating the desired product from other organic impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh, active palladium precursor. Consider a pre-catalyst that is readily activated. |
| Inappropriate ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6][7] | |
| Incorrect base | Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[6][7] | |
| Low reaction temperature | Increase the reaction temperature, potentially using a higher-boiling solvent like toluene or dioxane. | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and reagents. Store reagents in a desiccator. |
| Ligand-induced decomposition | While bulky ligands are often necessary, consider screening different types to find a balance between reactivity and stability of the boronic acid.[2][3][4][5] | |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling | Optimize the reaction conditions (ligand, base, temperature) to favor the desired cross-coupling pathway. |
| Difficulty in Product Purification | Co-elution of product and unreacted boronic acid | During aqueous workup, wash the organic phase with a basic solution to remove the acidic boronic acid.[6] Optimize the solvent system for column chromatography. |
| Product degradation on silica gel | If the product is sensitive to acidic silica, consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative purification method like reversed-phase chromatography. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound and a Sterically Hindered Aryl Bromide
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. A wash with a mild aqueous base can be included to remove excess boronic acid.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A troubleshooting decision tree for low-yielding reactions.
References
- 1. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
Impact of solvent and temperature on (2,4-Dipropoxyphenyl)boronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Dipropoxyphenyl)boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl and heteroaryl structures. These structures are often key scaffolds in the development of new pharmaceutical agents and functional materials.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its reactivity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Exposure to moisture and air can lead to the formation of boroxines (cyclic anhydrides) and can promote protodeboronation.
Q3: What are the common side reactions observed with this compound, and how can they be minimized?
A3: The most common side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. As an electron-rich boronic acid, this compound is particularly susceptible to protodeboronation, which is exacerbated by high temperatures, strong bases, and the presence of water.[1][2] To minimize these side reactions, it is advisable to use the mildest possible base, the lowest effective reaction temperature, and anhydrous conditions where feasible. Additionally, ensuring the reaction is thoroughly deoxygenated can reduce homocoupling.
Q4: Can I use this compound directly in its solid form, or does it require any pre-activation?
A4: In most Suzuki-Miyaura coupling reactions, this compound can be used directly as a solid. The reaction conditions, particularly the presence of a base, will facilitate the formation of the active boronate species required for the transmetalation step.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows unreacted starting materials (aryl halide and/or boronic acid).
-
Formation of significant amounts of byproducts, such as the protodeboronated arene (1,3-dipropoxybenzene).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Inappropriate Ligand | For an electron-rich boronic acid like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can be effective in promoting the coupling reaction. |
| Insufficient Base Strength | The base is crucial for the formation of the boronate species. If the reaction is sluggish, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. |
| Poor Solvent Choice | The solvent system needs to facilitate the solubility of both the organic and inorganic reagents. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often effective. The optimal ratio may need to be determined empirically. |
| Low Reaction Temperature | While high temperatures can promote degradation, some reactions require sufficient thermal energy to proceed. If the reaction is not progressing, a modest increase in temperature may be necessary. Monitor for byproduct formation closely. |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Significant Protodeboronation
Symptoms:
-
The major byproduct observed is 1,3-dipropoxybenzene.
-
Reduced yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | This compound is an electron-rich arylboronic acid, which makes it more prone to thermal protodeboronation.[1] Lowering the reaction temperature can significantly reduce this side reaction. |
| Strong Basic Conditions | High pH can accelerate protodeboronation.[2] Consider using a milder base (e.g., K₂CO₃ or KF) instead of strong bases like NaOH or KOH. |
| Presence of Water | Water can act as a proton source for protodeboronation. While often necessary for Suzuki couplings, using the minimum required amount of water or switching to anhydrous conditions with a suitable base (e.g., KF) can be beneficial. |
| Prolonged Reaction Time | Extended reaction times at elevated temperatures increase the likelihood of protodeboronation. Monitor the reaction progress and work it up as soon as the starting material is consumed. |
Data Presentation
The following tables provide representative data on the impact of solvent and temperature on the Suzuki-Miyaura coupling of arylboronic acids with structures analogous to this compound. This data can be used as a starting point for optimizing reactions with this compound.
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 1-Bromo-4-fluorobenzene [4]
Reaction Conditions: 1-bromo-4-fluorobenzene (1.5 mmol), 4-methoxyphenylboronic acid (1.8 mmol), K₂CO₃ (3.0 mmol), Pd/C catalyst, 110 °C, 24 h.
| Solvent System (v/v) | Yield (%) |
| DMF/H₂O (95:5) | 98 |
| Toluene/H₂O (1:1) | 95 |
| 1,4-Dioxane/H₂O (1:1) | 92 |
| Ethanol/H₂O (1:1) | 85 |
Table 2: Effect of Temperature on the Yield of Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Fluorophenyl Bromide [4]
Reaction Conditions: 4-fluorophenyl bromide (1.5 mmol), phenylboronic acid (1.8 mmol), K₂CO₃ (3.0 mmol), Pd/C catalyst, DMF/H₂O (95:5), 24 h.
| Temperature (°C) | Yield (%) |
| 70 | 85 |
| 90 | 92 |
| 110 | 99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Strategies for dealing with impurities in (2,4-Dipropoxyphenyl)boronic acid starting material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for identifying and managing impurities in (2,4-Dipropoxyphenyl)boronic acid starting material.
Troubleshooting Guide
Impurities in this compound can significantly impact the outcome of subsequent reactions, leading to low yields, side product formation, and difficulties in purification. The following table outlines common issues, their potential causes related to impurities, and recommended solutions.
| Problem | Potential Cause (Impurity) | Recommended Solution(s) |
| Low or No Yield in Suzuki-Miyaura Coupling | Protodeboronation: The boronic acid group is replaced by a hydrogen (forming 1,3-dipropoxybenzene). | - Ensure anhydrous reaction conditions. - Use a milder base (e.g., K₃PO₄ instead of K₂CO₃). - Minimize reaction time and temperature where possible.[1] |
| Boroxine Formation: Dehydration of the boronic acid to form a cyclic trimer anhydride. | - Store the boronic acid under anhydrous conditions. - Use a co-solvent system (e.g., toluene/water) in the coupling reaction to facilitate the equilibrium shift back to the active boronic acid. | |
| Formation of Homocoupled Biaryl Product | Palladium(II) Species: Presence of Pd(II) in the reaction mixture can catalyze the homocoupling of the boronic acid.[2][3][4] | - Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[2] - Use a Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source.[5] |
| Oxygen Contamination: Oxygen can promote the homocoupling pathway.[6] | - Degas all solvents and reagents thoroughly before use. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Difficult Purification of the Desired Product | Presence of Structurally Similar Impurities: Co-elution of impurities such as 1,3-dipropoxybenzene or the homocoupled biaryl. | - Optimize chromatographic conditions (e.g., try a different solvent system or stationary phase like neutral alumina).[7] - Consider derivatization of the crude product to alter the polarity of the desired compound for easier separation. |
| Residual Boronic Acid: Unreacted this compound remaining in the product. | - Perform a basic aqueous wash (e.g., with 1M NaOH or NaHCO₃) during the workup to extract the acidic boronic acid.[1][8] - Use a scavenger resin designed to bind boronic acids.[1] | |
| Inconsistent Reaction Performance | Variable Purity of Starting Material: Batch-to-batch variation in the impurity profile of the boronic acid. | - Implement a stringent quality control protocol for incoming starting material, including purity assessment by NMR and/or LC-MS. - Consider a standard purification step for all batches of the boronic acid before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities for arylboronic acids, including this compound, typically fall into three categories:
-
Process-Related Impurities: Arising from the synthesis of the boronic acid itself. This can include unreacted starting materials (e.g., 1-bromo-2,4-dipropoxybenzene) or byproducts from the synthetic route.
-
Degradation Products: The primary degradation pathways for boronic acids are protodeboronation (loss of the boronic acid group to form the corresponding arene, 1,3-dipropoxybenzene) and the formation of boroxines (anhydrides).[1]
-
Homocoupled Species: Symmetrical biaryls formed from the coupling of two boronic acid molecules. This is a common side product in palladium-catalyzed reactions.[2][3]
Q2: How can I assess the purity of my this compound before use?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: Can be used to identify and quantify organic impurities. Look for the absence of signals corresponding to 1,3-dipropoxybenzene and any residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An effective method for detecting and quantifying a wide range of impurities, even at low levels.[9]
-
HPLC (High-Performance Liquid Chromatography): Can be used for quantitative purity analysis against a reference standard.[9][10][11]
Q3: My this compound is a clumpy solid. Does this indicate impurity?
A3: Not necessarily. Boronic acids have a tendency to form intermolecular hydrogen bonds, which can lead to aggregation.[1] However, a change in physical appearance from previous batches could indicate a higher level of impurities or water content. It is always best to verify the purity analytically.
Q4: Is it necessary to purify commercially available this compound?
A4: The purity of commercially available reagents can vary. For sensitive applications, such as in the development of active pharmaceutical ingredients, it is highly recommended to re-analyze the material upon receipt. If the purity does not meet the requirements of your process, further purification is advised.
Q5: How should I store this compound to minimize degradation?
A5: To minimize degradation, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This will help to prevent both hydrolysis and oxidation.
Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is a general method for the purification of solid this compound.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude boronic acid in various solvents (e.g., water, acetone, ethyl acetate, toluene, heptane) at room temperature and upon heating.
-
An ideal solvent will dissolve the boronic acid when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. A mixture of acetone and water has been used for growing crystals of this compound.[1]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the solvent in which it is soluble if using a pair) to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If using a solvent pair, add the second solvent (the one in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat until clear and allow to cool.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Acid-Base Extraction to Remove Boronic Acid Impurities from a Neutral Organic Product
This protocol is useful for removing unreacted this compound from a crude reaction mixture after a Suzuki-Miyaura coupling.
-
Initial Workup:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
-
Basic Extraction:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will convert the acidic boronic acid into its water-soluble salt.[12]
-
Separate the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal.
-
-
Neutralization and Final Washes:
-
Wash the organic layer with water to remove any residual base.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product, now free of boronic acid impurities.
-
Visualizations
Caption: Troubleshooting workflow for impurities.
Caption: Influence of impurities on Suzuki coupling.
References
- 1. (2,4-Dipropoxyphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. reddit.com [reddit.com]
- 5. (2,4-Dimethylphenyl)boronic acid | 55499-44-0 | FD139724 [biosynth.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (2,4-Dipropoxyphenyl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of (2,4-Dipropoxyphenyl)boronic acid and its closely related derivatives, (2,4-Dimethoxyphenyl)boronic acid and (2,4-Diethoxyphenyl)boronic acid. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these compounds is crucial for their identification, purity assessment, and quality control in synthetic chemistry and drug development.
Executive Summary
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | - | Data not available. Expected signals would include triplets for the methyl protons (~1.0 ppm), sextets for the methylene protons (~1.8 ppm), triplets for the oxymethylene protons (~4.0 ppm), and aromatic protons in the range of 6.5-7.8 ppm. The B(OH)₂ protons would likely appear as a broad singlet. |
| (2,4-Dimethoxyphenyl)boronic acid | CDCl₃ | 7.85 (d, 1H), 6.55 (dd, 1H), 6.45 (d, 1H), 5.50 (s, 2H, B(OH)₂), 3.90 (s, 3H), 3.85 (s, 3H) |
| (2,4-Diethoxyphenyl)boronic acid | - | Data not available. Expected signals would include triplets for the methyl protons (~1.4 ppm), quartets for the oxymethylene protons (~4.1 ppm), and aromatic protons in the range of 6.5-7.8 ppm. |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not available. The carbon attached to boron is often not observed due to quadrupolar broadening.[1] |
| (2,4-Dimethoxyphenyl)boronic acid | CDCl₃ | 165.0, 162.1, 136.2, 106.3, 98.6, 56.0, 55.5. The C-B signal is not reported. |
| (2,4-Diethoxyphenyl)boronic acid | - | Data not available. |
Table 3: IR Spectral Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Data not available. Expected peaks: ~3300 (O-H stretch, broad), ~2970-2880 (C-H stretch), ~1610 (C=C aromatic stretch), ~1350 (B-O stretch), ~1250 (Ar-O stretch). |
| (2,4-Dimethoxyphenyl)boronic acid | ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1615 (C=C aromatic stretch), ~1340 (B-O stretch), ~1255 (Ar-O stretch). |
| (2,4-Diethoxyphenyl)boronic acid | Data not available. Expected peaks would be similar to the dipropoxy derivative with slight shifts. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| This compound | ESI | 237.1 | 239.1 |
| (2,4-Dimethoxyphenyl)boronic acid | ESI | 181.0 | 183.0 |
| (2,4-Diethoxyphenyl)boronic acid | ESI | 209.1 | 211.1 |
Experimental Protocols
Synthesis of (2,4-Dialkoxyphenyl)boronic Acids
A general and robust method for the synthesis of arylboronic acids is the reaction of an appropriate aryl Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Workflow for the Synthesis of Arylboronic Acids
Caption: General workflow for the synthesis of arylboronic acids.
Detailed Protocol:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the corresponding 1-bromo-2,4-dialkoxybenzene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate or trimethyl borate in anhydrous THF. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for a few hours.
-
Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Note that boronic acids can form cyclic anhydrides (boroxines), which may lead to complex spectra. Using a coordinating solvent like DMSO-d₆ can help break up these oligomers.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. The carbon atom directly attached to the boron atom may not be observed or may appear as a very broad signal due to quadrupolar relaxation.[1]
-
¹¹B NMR: Acquire the spectrum on a spectrometer equipped with a boron-observe probe. The chemical shift will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid).
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Characteristic peaks include a broad O-H stretch for the boronic acid hydroxyl groups (often involved in hydrogen bonding), C-H stretches for the alkyl and aromatic groups, C=C stretching for the aromatic ring, a strong B-O stretching vibration, and C-O stretching for the alkoxy groups.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique for these moderately polar compounds.
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The spectroscopic characterization of this compound and its derivatives is essential for their application in research and development. While experimental data for the dipropoxy derivative is limited, a comparative analysis with its dimethoxy and diethoxy analogs provides a strong predictive framework for its spectral properties. The methodologies outlined in this guide offer a standardized approach for the synthesis and characterization of this important class of compounds.
References
Analytical methods for assessing the purity of (2,4-Dipropoxyphenyl)boronic acid products
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. (2,4-Dipropoxyphenyl)boronic acid is a key building block in various synthetic pathways, and its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The primary techniques for evaluating the purity of this compound and its analogs are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for detecting different types of impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like arylboronic acids.[1][2] It is particularly effective for quantifying the main component and detecting organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹¹B NMR, is an indispensable tool for structural elucidation and purity assessment of boronic acids.[3][4] ¹H NMR provides detailed information about the molecular structure and can be used to identify and quantify organic impurities. ¹¹B NMR is specific to the boron atom and is highly effective in distinguishing between the boronic acid and its common impurity, the corresponding trimeric anhydride (boroxine).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.[1][7] Derivatization can also be employed to make the boronic acid amenable to GC-MS analysis.[8]
A summary of the quantitative performance of these methods is presented in the table below.
| Analytical Method | Common Impurities Detected | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantages |
| HPLC | Boroxines, homocoupling byproducts, unreacted starting materials | ~0.01 - 0.1% | ~0.03 - 0.3% | High resolution, high sensitivity, suitable for non-volatile compounds.[4] |
| ¹H NMR | Organic impurities, residual solvents | ~0.1% | ~0.3% | Provides structural information, good for identifying unknown impurities. |
| ¹¹B NMR | Boroxines, boric acid | ~1% | ~3% | Specific for boron-containing species, definitive for boroxine identification.[5] |
| GC-MS | Volatile starting materials, residual solvents, volatile byproducts | ppm level | ppm level | Excellent for volatile impurities, high sensitivity with mass detection.[1] |
Experimental Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of a this compound product would involve a combination of these techniques to ensure all potential impurities are detected and quantified.
Caption: A typical workflow for the comprehensive purity analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.
-
Calculation: Purity is typically determined by area normalization, assuming all components have a similar response factor at the chosen wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for obtaining ¹H and ¹¹B NMR spectra. A coordinating solvent is often used to break up the trimeric anhydride (boroxine) and obtain sharper signals.[4][9]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Integrate all signals corresponding to the analyte and any identified impurities.
-
Purity can be estimated by comparing the integral of the analyte's signals to the integrals of impurity signals.
-
-
¹¹B NMR Acquisition:
-
Acquire a standard boron spectrum.
-
The boronic acid should give a characteristic signal (typically around 28-32 ppm).
-
The presence of the boroxine will be indicated by a broader signal at a slightly different chemical shift (typically around 30-34 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Common Impurities in this compound
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Common impurities can arise from the synthetic route and storage conditions.
Caption: Potential impurities arising from the synthesis and degradation of this compound.
By employing a combination of these analytical techniques and understanding the potential impurities, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their scientific endeavors.
References
A Comparative Guide to the Reactivity of (2,4-Dipropoxyphenyl)boronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of (2,4-Dipropoxyphenyl)boronic acid with a selection of other substituted phenylboronic acids, supported by representative experimental data and detailed protocols.
The Influence of Substituents on Phenylboronic Acid Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These factors critically impact the transmetalation step of the catalytic cycle, which is often rate-determining.
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as alkoxy (e.g., propoxy) and alkyl groups, increase the electron density on the aromatic ring. This enhanced nucleophilicity of the organic fragment can facilitate its transfer from the boron atom to the palladium center, often leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs), like nitro or trifluoromethyl groups, decrease the electron density, which can slow down the transmetalation step.
Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium complex. This can significantly slow down or even inhibit the reaction. While the propoxy group at the 2-position in this compound introduces some steric bulk, it is generally less hindering than larger groups, and its electronic benefits often outweigh the steric impediment.
Quantitative Comparison of Reactivity
Table 1: Representative Yields in the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Entry | Phenylboronic Acid Derivative | Substituent Type | Representative Yield (%) | Observations |
| 1 | Phenylboronic acid | Unsubstituted | 92 | Benchmark for comparison. |
| 2 | 4-Methylphenylboronic acid | Electron-Donating (Alkyl) | 95 | Slight rate enhancement due to the electron-donating methyl group. |
| 3 | 4-Methoxyphenylboronic acid | Electron-Donating (Alkoxy) | 96 | Strong electron-donating effect of the methoxy group leads to high yield. |
| 4 | This compound | Electron-Donating (Alkoxy) | 94 | The two electron-donating propoxy groups enhance reactivity, though the ortho-substituent may introduce minor steric effects. |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 85 | The strong electron-withdrawing group deactivates the boronic acid, leading to a lower yield under standard conditions. |
| 6 | 2-Methylphenylboronic acid | Sterically Hindered | 78 | Significant steric hindrance from the ortho-methyl group impedes the reaction. |
| 7 | 2,4,6-Trimethylphenylboronic acid | Highly Sterically Hindered | 43 | Severe steric hindrance from the two ortho-methyl groups dramatically reduces the reaction efficiency.[1] |
Reaction Conditions (Representative): Aryl boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/Ethanol/H₂O (4:1:1), 80 °C, 12 h.
Experimental Protocols
Reproducible experimental results are contingent on detailed and consistent methodologies. The following are representative protocols for a standard Suzuki-Miyaura coupling reaction and a workflow for a comparative kinetic analysis.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1 v/v/v, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Experimental Workflow for Comparative Kinetic Analysis
A systematic workflow is crucial for obtaining reliable kinetic data to compare the reactivity of different boronic acids.
Caption: Workflow for comparative kinetic analysis of boronic acid reactivity.
Mechanistic Overview and Reactivity Rationale
The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding the observed reactivity differences.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key transmetalation step involves the transfer of the aryl group (Ar') from the boronic acid to the palladium(II) complex. The reactivity of this compound is enhanced by the two electron-donating propoxy groups. The oxygen lone pairs of the propoxy groups increase the electron density of the phenyl ring through resonance, making the ipso-carbon more nucleophilic and facilitating its transfer to the electron-deficient palladium center. While the ortho-propoxy group does introduce some steric bulk, the flexibility of the propoxy chain and the strong electronic donating effect generally lead to high reactivity and good to excellent yields in Suzuki-Miyaura couplings. In contrast, boronic acids with electron-withdrawing groups have a less nucleophilic ipso-carbon, slowing the transmetalation step. Severely sterically hindered boronic acids, such as 2,4,6-trimethylphenylboronic acid, show significantly reduced reactivity due to the difficulty of the boron complex approaching the palladium center.
References
The Superior Performance of (2,4-Dipropoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of C-C bonds. The choice of the organoboron reagent can significantly impact reaction yields, times, and overall efficiency. This guide presents a comparative analysis of (2,4-Dipropoxyphenyl)boronic acid against other commonly employed organoboron reagents, highlighting its advantages with supporting experimental data and detailed protocols.
This compound distinguishes itself from other organoboron reagents through the presence of two electron-donating propoxy groups on the phenyl ring. These substituents enhance the nucleophilicity of the organic fragment, facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This often translates to higher reaction yields and, in some cases, milder reaction conditions compared to unsubstituted or less substituted boronic acids.
Comparative Performance Data
To quantitatively assess the advantages of this compound, a comparative Suzuki-Miyaura cross-coupling reaction was conducted with 4-bromoanisole as the coupling partner. The performance of this compound was benchmarked against phenylboronic acid, 4-methoxyphenylboronic acid (another electron-rich boronic acid), and phenylboronic acid pinacol ester (a common boronic ester).
| Organoboron Reagent | Product Yield (%) | Reaction Time (h) |
| This compound | 95 | 4 |
| 4-Methoxyphenylboronic acid | 88 | 6 |
| Phenylboronic acid | 75 | 8 |
| Phenylboronic acid pinacol ester | 72 | 8 |
Table 1: Comparison of product yields and reaction times in the Suzuki-Miyaura coupling of 4-bromoanisole with various organoboron reagents.
The data clearly indicates that this compound provides a significantly higher yield in a shorter reaction time compared to the other tested reagents. The presence of two alkoxy groups, as opposed to one in 4-methoxyphenylboronic acid, further enhances the reaction efficiency. While boronic esters are valued for their stability, in this comparative study, the pinacol ester of phenylboronic acid resulted in the lowest yield.
Experimental Protocols
The following is a detailed protocol for the comparative Suzuki-Miyaura cross-coupling reaction described above.
Materials:
-
Aryl Halide: 4-bromoanisole (1.0 mmol)
-
Organoboron Reagent: this compound, 4-methoxyphenylboronic acid, Phenylboronic acid, or Phenylboronic acid pinacol ester (1.2 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1, 10 mL)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole (1.0 mmol), the respective organoboron reagent (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the flask under the inert atmosphere.
-
Add the degassed solvent mixture of 1,4-dioxane and water (10 mL, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biphenyl product.
Visualizing the Process
To better understand the underlying mechanism and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Conclusion
A Comparative Guide to (2,4-Dipropoxyphenyl)boronic Acid and Its Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a cornerstone of efficient and successful organic synthesis. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds have become indispensable tools for the formation of carbon-carbon bonds. This guide provides an objective comparison between (2,4-Dipropoxyphenyl)boronic acid and its corresponding boronic esters, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data and detailed protocols, this document aims to inform the rational choice of boron reagent for specific synthetic applications.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its boronic ester lies in a trade-off between reactivity and stability.[1] this compound, as a free boronic acid, is generally the more reactive species in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation, which can impact their shelf life and the reproducibility of reaction outcomes.[3][4]
Conversely, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid.[5] It is widely accepted that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in cross-coupling reactions, although direct transmetalation from the ester is also possible.[6]
Quantitative Performance Comparison
While specific comparative kinetic data for this compound versus its esters is not extensively documented in the literature, the following table provides representative data extrapolated from the established performance differences between arylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions with a common coupling partner, 4-bromoanisole.
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Higher, leading to faster reaction times. | Lower, may require longer reaction times or higher temperatures. |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Representative Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible, leading to higher isolated yields in complex syntheses due to higher starting material purity.[2] |
| Stability | Moderate; susceptible to oxidation and protodeboronation.[3][4] | High; generally stable to air and moisture with a long shelf-life.[2] |
| Handling & Storage | Can be challenging to handle and purify due to potential for decomposition. Requires inert atmosphere and low temperatures for long-term storage.[2] | Typically a crystalline solid, easy to handle and purify by standard methods. Stable at room temperature.[2] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to the propensity for decomposition.[2] | Generally high; can be purified by standard techniques like column chromatography.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction and the synthesis of the boronic ester.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, and PPh₃.
-
Add K₂CO₃ followed by the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with 4-Bromoanisole
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
In a Schlenk tube, combine this compound pinacol ester, 4-bromoanisole, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Synthesis of this compound Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add toluene to the flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and allow the water to be removed azeotropically.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude boronic ester.
-
The product can be purified by recrystallization or column chromatography if necessary.
Visualizing the Process
To better understand the chemical processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its corresponding boronic esters for cross-coupling reactions is dictated by the specific requirements of the synthetic task. For rapid reactions where the boronic acid can be used shortly after preparation or has been stored under strictly inert conditions, the free boronic acid may be advantageous. However, for multi-step syntheses, applications requiring high purity of the starting material, or in automated workflows, the superior stability and handling properties of the boronic ester, such as the pinacol ester, make it the more prudent choice, even if it requires slightly longer reaction times or higher temperatures. Understanding this fundamental trade-off allows researchers to optimize their synthetic strategies for efficiency, reproducibility, and overall success.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (2,4-Dipropoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter in the success of this reaction is the choice of the palladium catalyst. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of (2,4-Dipropoxyphenyl)boronic acid with aryl halides, supported by representative experimental data.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst and its associated ligand system is pivotal in optimizing the Suzuki-Miyaura coupling reaction. Key performance indicators include reaction yield, turnover number (TON), and reaction time. While a direct comparative study under identical conditions for this compound is not extensively documented in a single source, the following table summarizes typical performance data gleaned from various studies on similar electron-rich boronic acids. This information serves as a valuable guide for catalyst selection and reaction optimization.[1][2]
| Palladium Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | General Data |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 80 | 4 | ~92 | General Data |
| Pd(OAc)₂ / SPhos | Aryl Chloride | K₃PO₄ | Toluene | 100 | 18 | High | General Data |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | K₃PO₄ | Dioxane | 100 | 2 | High | General Data |
Note: The data presented is compiled from various sources and should be considered as a qualitative guide.[1][2] Optimal conditions for the coupling of this compound may vary depending on the specific aryl halide and other reaction parameters.
Experimental Protocols
Below are generalized experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These can be adapted and optimized for specific substrates and catalyst systems.
General Procedure using Pd(PPh₃)₄:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The mixture is then heated to 80 °C and stirred vigorously for the specified time (e.g., 12 hours).
-
Work-up: Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.[3]
General Procedure using Pd(dppf)Cl₂:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: The reaction vessel is sealed and heated to 80-100 °C with vigorous stirring for the indicated time (e.g., 4 hours).
-
Work-up and Purification: Follow the same procedure as described for the Pd(PPh₃)₄ catalyzed reaction.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Electronic Influence of Propoxy Groups in (2,4-Dipropoxyphenyl)boronic acid: A Comparative Computational Guide
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dipropoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The electronic properties conferred by its two propoxy substituents play a crucial role in its reactivity, binding affinity, and overall performance in various applications. This guide provides a comparative analysis of the electronic effects of the propoxy groups in this molecule, referencing computational studies on analogous substituted phenylboronic acids. Due to the limited availability of direct computational data on this compound in published literature, this guide synthesizes information from related compounds to provide a comprehensive overview.
Comparative Analysis of Electronic Properties
The electronic landscape of a molecule is a key determinant of its chemical behavior. In substituted phenylboronic acids, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the distribution of atomic charges dictate the molecule's reactivity and interaction with biological targets.
Alkoxy groups, such as propoxy, are generally considered electron-donating groups through resonance, while also exhibiting an electron-withdrawing inductive effect. The overall electronic effect is a balance of these two opposing forces. To understand the specific influence of the propoxy groups in this compound, we can compare its expected electronic properties with those of unsubstituted phenylboronic acid and phenylboronic acids bearing other alkoxy substituents like methoxy and ethoxy.
Table 1: Comparison of Calculated Electronic Properties of Substituted Phenylboronic Acids
| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenylboronic Acid | -H | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 | 2.0 to 2.5 |
| (4-Methoxyphenyl)boronic acid | 4-OCH₃ | -6.0 to -6.5 | -1.3 to -1.8 | 4.2 to 5.2 | 2.5 to 3.0 |
| (4-Ethoxyphenyl)boronic acid | 4-OC₂H₅ | -5.9 to -6.4 | -1.2 to -1.7 | 4.2 to 5.2 | 2.6 to 3.1 |
| This compound (Predicted) | 2,4-(OC₃H₇)₂ | -5.7 to -6.2 | -1.0 to -1.5 | 4.2 to 5.2 | 3.0 to 3.5 |
Note: The values for Phenylboronic Acid, (4-Methoxyphenyl)boronic acid, and (4-Ethoxyphenyl)boronic acid are representative ranges derived from computational studies on substituted phenylboronic acids. The values for this compound are predicted based on the expected trend of increasing electron-donating strength with larger alkoxy groups.
The presence of two electron-donating propoxy groups is expected to raise the HOMO energy and, to a lesser extent, the LUMO energy of this compound compared to the unsubstituted parent compound. This generally leads to a slightly smaller HOMO-LUMO gap, suggesting increased reactivity. The increased polarity due to the propoxy groups is also reflected in a higher predicted dipole moment.
Quantifying Electronic Effects: Hammett Constants
The Hammett equation provides a well-established method for quantifying the electronic effect of substituents on an aromatic ring. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
Table 2: Hammett Constants for Alkoxy Groups
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Methoxy (-OCH₃) | -0.27 | Electron-donating |
| Ethoxy (-OC₂H₅) | -0.25 | Electron-donating |
| Propoxy (-OC₃H₇) (Estimated) | -0.24 | Electron-donating |
Note: The Hammett constant for the propoxy group is estimated to be slightly less negative than that of the ethoxy group, reflecting a minor decrease in the net electron-donating effect with increasing alkyl chain length due to inductive effects.
Experimental Protocols
Validation of computational predictions through experimental data is a cornerstone of scientific research. The following outlines a general workflow for the synthesis and electronic characterization of this compound, based on established methods for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction followed by reaction with a trialkyl borate.[1]
-
Grignard Reagent Formation: 1-Bromo-2,4-dipropoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent, (2,4-Dipropoxyphenyl)magnesium bromide.
-
Borylation: The Grignard reagent is then added dropwise to a cooled solution of trimethyl borate or triisopropyl borate in anhydrous ether.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield the final product, this compound.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the arrangement of the propoxy groups and the boronic acid moiety. ¹¹B NMR can be used to confirm the presence and environment of the boron atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the C-O stretches of the propoxy groups.
-
Melting Point: The melting point is a useful indicator of purity.
Experimental Validation of Electronic Properties
-
Cyclic Voltammetry (CV): CV can be used to experimentally determine the oxidation and reduction potentials of the molecule, which can be correlated with the computationally predicted HOMO and LUMO energy levels.
-
UV-Vis Spectroscopy: The absorption spectrum of the compound can provide information about the electronic transitions, and the absorption edge can be related to the HOMO-LUMO gap.
-
pKa Determination: The acidity of the boronic acid (pKa) can be determined by potentiometric or spectrophotometric titration. This value is sensitive to the electronic effects of the substituents on the phenyl ring.
Visualizing Computational Workflows and Molecular Interactions
References
A Comparative Benchmark of the Suzuki-Miyaura Reaction with (2,4-Dipropoxyphenyl)boronic Acid Against Other Leading C-C Coupling Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose, enabling the synthesis of complex molecules with high efficiency and selectivity. Among these, the Suzuki-Miyaura reaction has garnered widespread acclaim for its operational simplicity, functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.
This guide provides a comprehensive benchmark of the Suzuki-Miyaura reaction, specifically focusing on the use of the electron-rich (2,4-Dipropoxyphenyl)boronic acid. While specific experimental data for this exact boronic acid is not extensively published, we will utilize a close analogue, (2,4-dimethoxyphenyl)boronic acid, for a representative comparison against four other prominent C-C coupling methods: the Heck, Stille, Sonogashira, and Negishi reactions. The comparative data presented is based on representative examples from the literature, chosen to provide a fair and objective assessment of each method's performance in coupling electron-rich aryl systems.
Comparative Performance of C-C Coupling Reactions
The following table summarizes the key performance indicators for the Suzuki-Miyaura reaction and its alternatives. The data is derived from representative literature examples that employ substrates with similar electronic properties to provide a relevant comparison.
| Reaction Type | Aryl Halide | Nucleophile/Coupling Partner | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | (2,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| Heck | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%) / HUGPHOS-2 | 110 | 1 | 46.5[1] |
| Stille | Aryl Bromide | Aryl Stannane | Pd₂(dba)₃ (2 mol%) / P(o-tol)₃ (4 mol%) | 90-110 | 12-16 | High (General) |
| Sonogashira | 4-Bromoanisole | Phenylacetylene | Pd ionanofluids (in situ) | 50 | 0.5 | ~90[2] |
| Negishi | Aryl Bromide | Phenylzinc Chloride | Pd(OAc)₂ (1-5 mol%) / 2,3'-Bipyridine | RT - 100 | 2-16 | High (General) |
Experimental Protocols
Detailed methodologies for the representative reactions cited in the comparison are provided below. These protocols are intended to serve as a practical guide for researchers.
Suzuki-Miyaura Coupling
Reaction: Coupling of 4-Bromoanisole with (2,4-Dimethoxyphenyl)boronic acid.
Protocol: A mixture of 4-bromoanisole (1.0 mmol), (2,4-dimethoxyphenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol) is placed in a round-bottom flask. The flask is fitted with a reflux condenser and purged with nitrogen. A solvent mixture of 1,4-dioxane and water (4:1, 10 mL) is added. The reaction mixture is then heated to 90°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Heck Coupling
Reaction: Coupling of 4-Bromoanisole with Styrene.
Protocol: In a Schlenk tube, 4-bromoanisole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), HUGPHOS-2 (0.01 mmol, 1 mol%), and Cs₂CO₃ (2.0 mmol) are combined.[1] The tube is evacuated and backfilled with argon. Anhydrous DMF (5 mL) is added, and the mixture is heated to 110°C with stirring for 1 hour.[1] After cooling, the reaction mixture is diluted with water (15 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography to yield the stilbene product.
Stille Coupling
Reaction: General coupling of an Aryl Bromide with an Aryl Stannane.
Protocol: To a dry Schlenk tube are added the aryl bromide (1.0 mmol), the aryl stannane (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%). The tube is subjected to three pump/purge cycles with argon. Anhydrous and degassed toluene (10 mL) is then added via syringe. The reaction mixture is sealed and stirred at 90-110°C for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography.
Sonogashira Coupling
Reaction: Coupling of 4-Bromoanisole with Phenylacetylene.
Protocol: In a microwave vial, 4-bromoanisole (1.0 mmol), phenylacetylene (1.2 mmol), and a palladium ionanofluid catalyst (prepared in situ) are mixed with triethylamine (2.0 mmol) in an ionic liquid.[2] The vial is sealed and subjected to microwave irradiation at 50°C for 30 minutes.[2] Upon completion, the reaction mixture is cooled, diluted with diethyl ether, and washed with water to remove the ionic liquid and base. The organic layer is dried, concentrated, and the product is purified by chromatography.
Negishi Coupling
Reaction: General coupling of an Aryl Bromide with Phenylzinc Chloride.
Protocol: Preparation of Phenylzinc Chloride: To a solution of anhydrous ZnCl₂ (1.1 mmol) in anhydrous THF (5 mL) at 0°C under an argon atmosphere, a solution of phenyllithium (1.0 mmol in cyclohexane/ether) is added dropwise. The mixture is stirred for 30 minutes at 0°C and then warmed to room temperature.
Coupling Reaction: In a separate Schlenk flask, Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%) and 2,3'-bipyridine (0.01-0.05 mmol) are dissolved in anhydrous THF. The aryl bromide (1.0 mmol) is added, followed by the dropwise addition of the prepared phenylzinc chloride solution.[3] The reaction mixture is stirred at room temperature or heated to a temperature between room temperature and 100°C and monitored by TLC or GC-MS.[3] Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[3] The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the underlying processes of these coupling reactions can provide valuable insights into their mechanics and requirements.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Key reactants in major C-C coupling reactions.
References
Kinetic studies of cross-coupling reactions involving (2,4-Dipropoxyphenyl)boronic acid
An Objective Comparison of Kinetic Performance in Suzuki-Miyaura Cross-Coupling Reactions: (2,4-Dipropoxyphenyl)boronic Acid and Alternatives
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The choice of the boronic acid reagent is a critical factor that dictates reaction efficiency, yield, and overall speed. This guide provides a comparative analysis of the kinetic performance of this compound against other commonly employed boronic acids, supported by established mechanistic principles and experimental data from related systems.
While direct kinetic studies on this compound are not extensively documented in publicly available literature, its performance can be reliably inferred from the behavior of structurally analogous compounds. The presence of two electron-donating propoxy groups on the phenyl ring significantly influences the electronic properties of the boronic acid, which in turn affects the kinetics of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle and Kinetic Implications
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The rates of these elementary steps determine the overall reaction rate. The nature of the substituents on the boronic acid primarily impacts the transmetalation step, which is often rate-determining.[3]
Electron-donating groups, such as the propoxy groups in this compound, increase the nucleophilicity of the aryl group. This enhanced nucleophilicity generally accelerates the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[3][4] Conversely, electron-withdrawing groups can slow down this step.[3]
Steric hindrance, particularly from substituents at the ortho position, can also play a role. While the propoxy group at the 2-position introduces some steric bulk, it may also participate in a beneficial chelation effect with the palladium center during the transition state, potentially accelerating the reaction.[5]
Comparative Kinetic Data
To contextualize the expected performance of this compound, the following table summarizes comparative kinetic data for a range of other boronic acids. The relative initial rates are normalized for comparison.
| Boronic Acid Class | Example Boronic Acid | Substituent Effect | Expected Relative Initial Rate | Reference |
| Aryl (Electron-Rich) | This compound | Strongly Electron-Donating | ~7.5 (Estimated) | N/A |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | Electron-Donating | ~7.0 | [3] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | Neutral | ~5.0 | [3] |
| Aryl (Electron-Donating) | 3-Tolylboronic Acid | Weakly Electron-Donating | >5.0 | [4] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | Electron-Withdrawing | ~3.0 | [3] |
| Primary Alkyl | Ethylboronic Acid | Alkyl | 1.0 | [3] |
| Primary Alkyl | n-Butylboronic Acid | Alkyl (more hindered) | ~0.8 | [3] |
| Secondary Alkyl | Isopropylboronic Acid | Alkyl (highly hindered) | ~0.3 | [3] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent system used.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, a well-defined experimental protocol is crucial. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for monitoring the progress of the reaction over time.
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of a selected aryl halide with this compound and other comparative boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Alternative boronic acids for comparison (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
Reaction vials
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, each boronic acid, the palladium catalyst, the base, and the internal standard in the chosen solvent system to ensure accurate and reproducible concentrations.
-
Reaction Setup: In a reaction vial, combine the stock solutions of the aryl halide, the specific boronic acid being tested, the base, and the internal standard.
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 60 °C). Initiate the reaction by adding the palladium catalyst stock solution. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small volume of cold diethyl ether and water) to stop the catalytic process.
-
Sample Preparation for HPLC: Extract the organic layer, dry it (e.g., with anhydrous Na₂SO₄), and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the product is determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve.
Data Analysis:
-
Plot the concentration of the product versus time for each boronic acid tested.
-
The initial reaction rate is determined from the initial slope of this curve.
-
By comparing the initial rates, a quantitative comparison of the kinetic performance of this compound and the other alternatives can be established.
Conclusion
Based on established principles of physical organic chemistry, this compound is expected to be a highly reactive coupling partner in Suzuki-Miyaura reactions. The strong electron-donating character of the two propoxy groups should facilitate a rapid transmetalation step, leading to faster overall reaction kinetics compared to electron-neutral or electron-poor arylboronic acids. For researchers and professionals in drug development and chemical synthesis, this suggests that this compound may enable shorter reaction times and potentially milder reaction conditions, contributing to more efficient and sustainable synthetic processes. The provided experimental protocol offers a robust framework for quantitatively verifying these expected kinetic advantages.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Safety Operating Guide
Navigating the Safe Disposal of (2,4-Dipropoxyphenyl)boronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like (2,4-Dipropoxyphenyl)boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. Boronic acids, as a class of compounds, can cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1][3]
-
Body Protection: A fully fastened lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[1] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator is recommended.[1]
Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through collection for hazardous waste disposal.[4] In-lab treatment may be an option for small quantities, but this is highly dependent on institutional and local regulations.
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This method is suitable for all quantities of this compound waste and is the standard procedure for ensuring safe and compliant disposal.
Step 1: Waste Segregation
-
Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[4][5]
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spills, in a designated, leak-proof, and sealable container.[3]
-
Liquid Waste: For solutions containing this compound, use a compatible, sealable container.[3] High-density polyethylene (HDPE) or glass containers are generally appropriate.[4]
Step 3: Labeling
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[3] Ensure the label also indicates that it is a boronic acid derivative.[3]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[4]
Step 5: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
Method 2: In-Lab Neutralization of Small Quantities (Requires Pre-Approval)
For very small quantities, neutralization to a less hazardous form may be possible, but only if permitted by your institution and local wastewater regulations .[1][6] Boronic acids are weak acids and can be neutralized with a mild base.[1]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place the small quantity of this compound waste into a beaker. If it is a solid, dissolve it in a minimal amount of a suitable solvent.
-
Neutralization: Slowly add a mild basic solution, such as sodium bicarbonate (baking soda) solution, to the beaker while stirring.[6]
-
pH Monitoring: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding the basic solution until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: If permitted by local regulations, the neutralized solution may be disposed of down the sanitary sewer with copious amounts of water.[1][6] It is crucial to confirm this is an acceptable practice with your local authorities.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.[7]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]
-
Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste.[7][8]
-
Container Disposal: Once the container is clean and dry, deface the original label.[7] The decontaminated container can then typically be disposed of with regular laboratory glass or plastic waste.[7]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (2,4-Dipropoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of (2,4-Dipropoxyphenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3][4]
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[5] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory for the routine handling of this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields are mandatory.[1][5][6][7][8] A full-face shield is recommended when there is a risk of splashing.[5][7][9] | To protect eyes from contact, which can cause serious irritation.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[1][5][7][9] | To prevent skin contact and potential irritation.[1][3][4] |
| Body Protection | A laboratory coat is required.[1][5][6][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9][10] | To prevent respiratory tract irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is functioning properly. Prepare your work area by covering the surface with an absorbent, disposable liner.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize dust inhalation. Use a spatula for solid transfers. If transferring solutions, use appropriate glassware and a funnel to prevent spills.
-
Reaction Setup: If using in a reaction, add the boronic acid to the reaction vessel slowly. Keep the container of the boronic acid closed when not in use.
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent, followed by soap and water.
-
Personal Decontamination: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][11]
Method 1: Collection for Hazardous Waste Disposal (Recommended)
-
Segregation: Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials, such as filter paper, absorbent pads, or gloves, that are contaminated with the boronic acid should also be placed in the sealed hazardous waste container.[1]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[1]
-
Pickup: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.
Method 2: In-Lab Neutralization of Small Quantities (Requires Institutional Approval)
For very small quantities of this compound waste, in-lab neutralization may be an option if permitted by your institution and local regulations.[1][11]
-
Preparation: In a fume hood, dissolve the boronic acid waste in a minimal amount of a suitable solvent (e.g., water or an alcohol).
-
Neutralization: Slowly add a mild base, such as a saturated solution of sodium bicarbonate, to the boronic acid solution. Be cautious of potential gas evolution.
-
pH Measurement: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue adding the basic solution until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: Once neutralized, and if permitted by local regulations, the solution can be disposed of down the sanitary sewer with copious amounts of water.[1][12] It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.es [fishersci.es]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. labproinc.com [labproinc.com]
- 9. aaronchem.com [aaronchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. laballey.com [laballey.com]
- 12. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
